Cbl-b-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H44F3N7O3 |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
2-[6-cyclopentyloxy-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]-2-pyridinyl]-6-[[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C35H44F3N7O3/c1-22(2)29-18-42(3)9-10-44(29)16-23-11-26-27(28(12-23)35(36,37)38)17-45(33(26)46)30-13-24(14-32(40-30)48-25-7-5-6-8-25)34(19-47-20-34)15-31-41-39-21-43(31)4/h11-14,21-22,25,29H,5-10,15-20H2,1-4H3/t29-/m1/s1 |
InChI Key |
KLPFKFUBXIWSDL-GDLZYMKVSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |
Canonical SMILES |
CC(C)C1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-8: An In-depth Technical Guide to its Mechanism of Action in T Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T cell activation, establishing a key threshold for immune responses. Its role as an E3 ubiquitin ligase downstream of the T cell receptor (TCR) and CD28 co-stimulatory pathways makes it a compelling target for enhancing anti-tumor immunity. Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b, demonstrating significant potential for T cell-based immunotherapies. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b inhibition in T cells, with a focus on the available data for this compound and related compounds. It details the core signaling pathways, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes complex biological processes through detailed diagrams.
Introduction to Cbl-b: A Master Regulator of T Cell Activation
Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells.[1] It plays a pivotal role in maintaining immune homeostasis and peripheral tolerance by setting the activation threshold for T lymphocytes.[1][2] In the absence of strong co-stimulation, Cbl-b is activated and ubiquitinates key signaling molecules downstream of the TCR, leading to their degradation or functional inactivation.[3][4] This process effectively dampens T cell responses to weak or self-antigens, preventing autoimmunity.[5]
The critical role of Cbl-b as a negative regulator has been validated in preclinical models, where genetic knockout of Cbl-b results in T cells that are resistant to anergy, exhibit enhanced proliferation and cytokine production, and mount potent anti-tumor responses.[6][7] Consequently, pharmacological inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to lower the T cell activation threshold and potentiate anti-tumor immunity.[3][4]
This compound: A Potent Inhibitor of Cbl-b
This compound, also known as Compound 293, is a novel small molecule inhibitor of Cbl-b.[3][8] It exhibits potent enzymatic inhibition of both Cbl-b and the closely related homolog c-Cbl.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Cbl-b | 5.5[3][8] |
| c-Cbl | 7.8[3][8] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Mechanism of Action: How Cbl-b Inhibition Unleashes T Cell Activity
The primary mechanism by which this compound and other Cbl-b inhibitors enhance T cell function is by preventing the ubiquitination and subsequent degradation of key signaling proteins involved in T cell activation. This leads to a sustained and amplified signal downstream of the TCR and CD28 co-receptor, effectively lowering the threshold for T cell activation.
The Cbl-b Signaling Pathway in T Cells
Upon TCR engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. In the absence of strong CD28 co-stimulation, Cbl-b is recruited to the immunological synapse and becomes activated. Activated Cbl-b then targets several critical signaling intermediates for ubiquitination.
References
- 1. promega.com [promega.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. investing.com [investing.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nurixtx.com [nurixtx.com]
- 8. promega.com [promega.com]
Cbl-b Inhibition in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2][3] By targeting key signaling proteins for degradation, Cbl-b establishes a threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[3][4] In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity, allowing cancer cells to evade immune surveillance.[5][6][7] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy to unleash the full potential of the immune system against malignancies.[1][8]
This technical guide provides an in-depth overview of the role of Cbl-b in cancer immunotherapy, with a focus on the mechanism of action and preclinical data of small molecule inhibitors. While the specific compound "Cbl-b-IN-8" is not prominently documented in the scientific literature, this guide will utilize data from well-characterized Cbl-b inhibitors, such as those from the NX-1607 series, as representative examples of this class of therapeutic agents.
The Role of Cbl-b in Immune Regulation
Cbl-b is a master regulator of both innate and adaptive immunity.[5][7] In T lymphocytes, Cbl-b acts as a crucial gatekeeper of activation.[4] Following T cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a co-stimulatory signal, typically through the CD28 receptor, is required for full T cell activation.[9] In the absence of this co-stimulation, Cbl-b ubiquitinates and targets for degradation several key downstream signaling proteins, including those in the PI3K and PLCγ pathways, effectively preventing T cell activation and promoting a state of anergy or tolerance.[9]
Cbl-b's regulatory functions extend to other immune cells as well, including Natural Killer (NK) cells, where it also dampens activation signals.[1] By inhibiting Cbl-b, the requirement for CD28 co-stimulation can be bypassed, leading to a more robust activation of T cells even in the low co-stimulatory environment of a tumor.[10] Furthermore, Cbl-b inhibition has been shown to reverse T cell exhaustion and enhance the activity of cytotoxic T lymphocytes and NK cells.[11]
Mechanism of Action of Cbl-b Inhibitors
Small molecule inhibitors of Cbl-b have been developed to allosterically target the enzyme and lock it in an inactive conformation.[6][8] One of the leading examples is NX-1607, an orally bioavailable Cbl-b inhibitor currently in clinical trials.[6][11] Structural studies of a related compound, C7683, have revealed that it acts as an "intramolecular glue," binding to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[6][12] This binding event prevents the conformational changes necessary for Cbl-b's E3 ligase activity, thereby inhibiting the ubiquitination of its target proteins.[6]
The inhibition of Cbl-b leads to a cascade of downstream effects that enhance anti-tumor immunity:
-
Enhanced T Cell Activation and Proliferation: By preventing the degradation of key signaling molecules, Cbl-b inhibitors lower the threshold for T cell activation, leading to increased proliferation and cytokine production (e.g., IL-2, IFN-γ).[1][13][14]
-
Overcoming Immune Suppression: Cbl-b deficient T cells have demonstrated resistance to the suppressive effects of regulatory T cells (Tregs) and TGF-β, a key immunosuppressive cytokine in the tumor microenvironment.[9][10]
-
Increased NK Cell Activity: Inhibition of Cbl-b enhances the activation, proliferation, and cytotoxic activity of NK cells against cancer cells.[15]
Quantitative Data for Cbl-b Inhibitors
The following tables summarize the available quantitative data for representative Cbl-b inhibitors from preclinical studies.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Assay | Target | IC50 | EC50 | Reference |
| Arylpyridone Compound 31 | Binding Assay | Cbl-b | 30 nM | [16] | |
| Arylpyridone Compound 31 | T-cell IL-2 Production | 230 nM | [16] | ||
| Ageliferins | Cbl-b Ubiquitin Ligase Inhibition | Cbl-b | 18 to 35 µM | [17] | |
| NRX-8 | Binding Affinity (KD) | Cbl-b | 20 nM | [18] | |
| NRX-2 | E2-Ub Binding FRET | Cbl-b | 12 µM | [19] |
Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors
| Compound | Cancer Model | Dosing | Outcome | Reference |
| NTX-801 | Mouse Syngeneic Tumor Model | Not Specified | Statistically significant tumor growth inhibition. | [2] |
| NTX-801 + anti-PD-1 | Mouse Syngeneic Tumor Model | Not Specified | Robust anti-tumor activity, increased survival, and complete responses. | [2] |
| NX-1607 | Multiple Tumor Models | Oral Administration | Significant single-agent tumor growth inhibition. | [18] |
| NX-1607 + anti-PD-1 | Multiple Tumor Models | Oral Administration | Substantially increased median overall survival and frequency of complete tumor rejections. | [18] |
Experimental Protocols
Cbl-b Ubiquitin Ligase Inhibition Assay
This biochemical assay is used to determine the direct inhibitory activity of a compound on the E3 ligase function of Cbl-b.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the interaction of Cbl-b with a ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5B).
-
Methodology:
-
Recombinant Cbl-b protein is incubated with the test compound at various concentrations.
-
A ubiquitin-charged E2 enzyme, labeled with a donor fluorophore (e.g., terbium), and a substrate or binding partner labeled with an acceptor fluorophore (e.g., fluorescein) are added to the reaction.
-
The mixture is incubated to allow for the enzymatic reaction or binding to occur.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Cbl-b/E2-Ub interaction.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
T-Cell Activation and Cytokine Production Assay
This cellular assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation.
-
Principle: Primary T cells are stimulated through their T-cell receptor, and the production of activation markers or cytokines, such as IL-2, is measured in the presence or absence of the inhibitor.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and T cells are purified.
-
T cells are cultured in the presence of a TCR stimulus (e.g., anti-CD3 antibody) and varying concentrations of the Cbl-b inhibitor.
-
After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
-
EC50 values are determined by plotting the cytokine concentration against the inhibitor concentration.
-
Syngeneic Mouse Tumor Models
These in vivo studies are crucial for evaluating the anti-tumor efficacy of Cbl-b inhibitors.
-
Principle: Tumor cells of a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. The effect of the Cbl-b inhibitor on tumor growth is then monitored.
-
Methodology:
-
A suspension of murine cancer cells (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) is subcutaneously injected into syngeneic mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Cbl-b inhibitor as a monotherapy, Cbl-b inhibitor in combination with an anti-PD-1 antibody).
-
The Cbl-b inhibitor is administered orally according to a predetermined schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
-
Overall survival of the mice is also monitored.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key downstream signaling molecules.
Caption: Cbl-b inhibitors block its negative regulatory function, leading to enhanced T cell activation.
Caption: Workflow for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse model.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. nimbustx.com [nimbustx.com]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Casitas b cell lymphoma‑B (Cbl-b): A new therapeutic avenue for small-molecule immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. biorxiv.org [biorxiv.org]
- 13. nurixtx.com [nurixtx.com]
- 14. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hotspotthera.com [hotspotthera.com]
- 16. rcsb.org [rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 19. nurixtx.com [nurixtx.com]
Cbl-b-IN-8: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of a Potent Cbl-b Inhibitor
Abstract
Cbl-b-IN-8, also identified as Compound 293, is a potent small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl E3 ubiquitin ligases. As a critical negative regulator of T-cell activation, Cbl-b represents a compelling target for immuno-oncology. Inhibition of Cbl-b can enhance anti-tumor immunity by lowering the threshold for T-cell activation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols for relevant assays and visual representations of the associated signaling pathways.
Introduction to Cbl-b
The Casitas B-lineage lymphoma (Cbl) family of proteins are E3 ubiquitin ligases that play a crucial role in regulating signal transduction pathways.[1] Cbl-b, in particular, is a key negative regulator of immune responses, primarily by setting the activation threshold for T-cells.[2][3] It mediates the ubiquitination and subsequent degradation of several key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[4] By inhibiting Cbl-b, the immune system's ability to recognize and eliminate cancer cells can be significantly enhanced, making Cbl-b an attractive target for the development of novel cancer immunotherapies.[4]
This compound: Structure and Chemical Properties
This compound is a potent inhibitor of Cbl-b with significant activity also against the closely related c-Cbl. Its chemical and physical characteristics are summarized in the tables below.
Chemical Structure
Image Credit: MedChemExpress
Chemical and Physical Data
| Property | Value | Reference |
| Compound Name | This compound (Compound 293) | [5] |
| CAS Number | 2815223-33-5 | [5] |
| Molecular Formula | C₃₅H₄₄F₃N₇O₃ | [6] |
| Molecular Weight | 667.76 g/mol | [6] |
| Solubility | Information not publicly available. It is recommended to test solubility in various solvents such as DMSO and ethanol. | |
| Melting Point | Not publicly available. | |
| Boiling Point | Not publicly available. | |
| pKa | Not publicly available. |
Biological Activity
| Target | IC₅₀ | Reference |
| Cbl-b | 5.5 nM | [5] |
| c-Cbl | 7.8 nM | [5] |
Mechanism of Action and Signaling Pathways
Cbl-b acts as an E3 ubiquitin ligase, which attaches ubiquitin molecules to target proteins, marking them for degradation by the proteasome.[7] In the context of T-cell activation, Cbl-b targets key components of the TCR and CD28 signaling pathways, thereby dampening the immune response.[8] this compound inhibits this enzymatic activity, leading to the sustained activation of T-cells.
The signaling pathway below illustrates the central role of Cbl-b in T-cell activation and the point of intervention for an inhibitor like this compound.
The following diagram illustrates the general workflow for identifying and characterizing a Cbl-b inhibitor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize Cbl-b inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Ubiquitination
This assay is a sensitive, high-throughput method to measure the E3 ligase activity of Cbl-b.[9] It relies on the transfer of energy between a donor fluorophore (Europium-labeled Ubiquitin) and an acceptor fluorophore (Cy5-labeled Ubiquitin) when they are brought into close proximity within a poly-ubiquitin chain.
Materials:
-
UBE1 (E1 enzyme)
-
UBCH5b (E2 enzyme)
-
Recombinant Cbl-b protein
-
Substrate protein (e.g., SRC, Tyro3)
-
Europium-labeled Ubiquitin (Donor)
-
Cy5-labeled Ubiquitin (Acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix containing UBE1, UBCH5b, Europium-labeled Ubiquitin, and Cy5-labeled Ubiquitin in the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no Cbl-b) controls.
-
Add the substrate protein to the wells.
-
Initiate the reaction by adding a solution of Cbl-b and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for Cy5).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The inhibition of Cbl-b activity will result in a decreased TR-FRET ratio.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.
Cellular Autoubiquitination Assay (Lumit™ Immunoassay)
This assay monitors the autoubiquitination of Cbl-b within a cellular context, providing a measure of its E3 ligase activity.[10]
Materials:
-
HEK293T cells
-
Expression vectors for tagged Cbl-b (e.g., GST-Cbl-b) and biotinylated ubiquitin
-
Transfection reagent
-
Cell lysis buffer
-
Lumit™ anti-GST-SmBiT and Streptavidin-LgBiT reagents
-
Lumit™ Detection Substrate
-
96-well white assay plates
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding GST-Cbl-b and biotinylated ubiquitin.
-
After 24-48 hours, treat the cells with various concentrations of this compound for a desired period.
-
Lyse the cells and transfer the lysate to a 96-well white assay plate.
-
Add the Lumit™ detection reagents (anti-GST-SmBiT and Streptavidin-LgBiT) to each well. These reagents will bind to the GST-tagged Cbl-b and the biotinylated ubiquitin, respectively. If Cbl-b is autoubiquitinated, the SmBiT and LgBiT components of NanoLuc® luciferase will be brought into close proximity, generating a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Add the Lumit™ substrate and immediately measure the luminescence using a luminometer.
-
A decrease in luminescence indicates inhibition of Cbl-b autoubiquitination.
-
Plot the luminescence signal against the inhibitor concentration to determine the cellular IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of Cbl-b in immune regulation and for the development of novel immuno-oncology therapeutics. Its high potency and dual activity against both Cbl-b and c-Cbl make it a significant compound for further preclinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of Cbl-b inhibition in various disease models. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its therapeutic efficacy in vivo.
References
- 1. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
The Discovery and Development of Cbl-b-IN-8: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Cbl-b-IN-8, a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a key negative regulator of T-cell activation, and its inhibition represents a promising strategy in immuno-oncology. This document details the biochemical and cellular activity of this compound, outlines relevant experimental protocols, and illustrates the core signaling pathways involved. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction to Cbl-b as a Therapeutic Target
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in establishing the activation threshold of immune cells, particularly T-cells. By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD28, Cbl-b attenuates the immune response. This negative regulatory function is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Cbl-b's activity can suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune surveillance.
Inhibition of Cbl-b has emerged as an attractive therapeutic strategy to enhance the body's natural anti-tumor immunity. Small molecule inhibitors of Cbl-b are being developed to restore T-cell activation and promote a robust and durable anti-cancer response. This compound is one such inhibitor that has demonstrated potent activity in preclinical studies.
Discovery of this compound (Compound 293)
This compound, also identified as Compound 293, was discovered through research and development efforts focused on identifying novel modulators of the Cbl-b E3 ubiquitin ligase activity. While the specific high-throughput screening cascade and detailed medicinal chemistry optimization strategy for this compound are proprietary and detailed within patent literature (WO2022169997A1), the compound was characterized by its potent inhibition of Cbl-b and the structurally related c-Cbl.
Chemical Structure
The detailed chemical synthesis protocol for this compound (Compound 293) is described within patent WO2022169997A1 and is not fully reproduced here. The general approach involves a multi-step synthesis culminating in the final compound.
Biochemical and Cellular Activity
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Cbl-b | TR-FRET | 5.5 |
| c-Cbl | TR-FRET | 7.8 |
Data sourced from publicly available information.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| Jurkat T-cells | IL-2 Secretion | IL-2 Levels | <100 |
Data is representative of compounds from the same class as described in patent literature.
Mechanism of Action and Signaling Pathways
Cbl-b exerts its negative regulatory function by ubiquitinating several key proteins in the T-cell activation signaling cascade. Inhibition of Cbl-b by this compound is expected to block this ubiquitination, leading to enhanced and sustained T-cell activation.
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in regulating T-cell activation and the proposed mechanism of action for this compound.
Caption: Cbl-b signaling pathway in T-cell activation and inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Cbl-b Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the E3 ligase activity of Cbl-b through its auto-ubiquitination.
Objective: To determine the in vitro IC50 value of this compound against Cbl-b.
Materials:
-
Recombinant human Cbl-b protein (GST-tagged)
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)
-
Biotinylated-Ubiquitin
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, 0.01% BSA)
-
This compound (serial dilutions)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix of E1, E2, Biotin-Ubiquitin, and ATP in the assay buffer.
-
Add 5 µL of the master mix to each well of the 384-well plate.
-
Add 50 nL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control to the appropriate wells.
-
Initiate the reaction by adding 5 µL of recombinant Cbl-b protein to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a detection mix containing the Europium-labeled anti-GST antibody and the Streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.
Caption: Workflow for the Cbl-b TR-FRET biochemical assay.
Jurkat T-Cell Activation Assay (IL-2 Secretion)
This cell-based assay measures the ability of this compound to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Objective: To determine the EC50 value of this compound for T-cell activation.
Materials:
-
Jurkat T-cells (E6.1 clone)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 antibody (e.g., OKT3 clone)
-
Anti-CD28 antibody
-
This compound (serial dilutions)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed Jurkat T-cells at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
Add 50 µL of this compound at various concentrations (2x final concentration) to the cells.
-
Add 50 µL of anti-CD28 antibody (e.g., 2 µg/mL) to provide a co-stimulatory signal.
-
Incubate the plate for 24 hours in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.
Caption: Workflow for the Jurkat T-cell activation assay.
In Vivo Development and Clinical Status
As of the latest available information, there are no public records of in vivo studies or clinical trials specifically for this compound. The development of Cbl-b inhibitors is an active area of research, with other molecules in this class, such as NX-1607, advancing into clinical trials for various oncology indications. The preclinical data for this compound suggests its potential as a therapeutic agent, and further in vivo studies would be required to assess its pharmacokinetic properties, safety profile, and anti-tumor efficacy.
Conclusion
This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, through the enhancement of T-cell activation, positions it as a promising candidate for cancer immunotherapy. This technical guide provides a foundational understanding of the discovery, characterization, and proposed mechanism of this compound, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology. Further investigation into its in vivo properties will be critical for its potential translation into a clinical setting.
An In-depth Technical Guide to the Cbl-b Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Casitas B-lineage lymphoma-b (Cbl-b) signaling pathway, a critical negative regulator of immune responses. Cbl-b, an E3 ubiquitin ligase, plays a pivotal role in establishing the threshold for T-cell activation and maintaining peripheral immune tolerance.[1][2][3] Its significance in immuno-oncology is rapidly emerging, with the development of Cbl-b inhibitors showing promise as a novel cancer immunotherapy strategy.[4][5][6][7][8][9]
Core Concepts of Cbl-b Signaling
Cbl-b is a member of the Cbl family of proteins, which function as E3 ubiquitin ligases and adaptor proteins.[10][11] These proteins are essential for negatively regulating signals from a variety of cell-surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[12][13] Cbl-b's primary role is to attenuate intracellular signaling cascades, thereby preventing excessive or inappropriate cellular activation.[1][2]
The structure of Cbl-b is central to its function. It contains an N-terminal tyrosine kinase binding (TKB) domain, a RING finger (RF) domain which confers E3 ligase activity, a proline-rich (PR) domain, and a C-terminal ubiquitin-associated (UBA) domain.[1][2] The TKB domain recognizes and binds to phosphorylated tyrosine residues on target proteins, bringing the RF domain into proximity to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate.[1][2][12]
Mechanism of Action:
Cbl-b-mediated ubiquitination can have several consequences for the target protein:
-
Proteasomal Degradation: Polyubiquitination, typically through lysine-48 (K48)-linked chains, marks proteins for degradation by the 26S proteasome.[11]
-
Lysosomal Degradation: Monoubiquitination or multi-monoubiquitination can alter protein trafficking, often leading to lysosomal degradation.[11][12]
-
Altered Protein-Protein Interactions: Ubiquitination can create or block binding sites for other proteins, thereby modulating signaling complex formation.
-
Modulation of Kinase Activity: Ubiquitination can directly inhibit the catalytic activity of kinases.
Cbl-b itself is subject to regulation, including auto-ubiquitination which can lead to its own degradation.[2] Its expression and activity are tightly controlled by co-stimulatory and co-inhibitory signals. For instance, CD28 co-stimulation promotes Cbl-b ubiquitination and degradation, while CTLA-4 engagement increases Cbl-b expression.[2][10]
Key Components of the Cbl-b Signaling Pathway
The Cbl-b signaling pathway involves a complex interplay of upstream regulators, the Cbl-b ligase itself, and a multitude of downstream substrates.
Upstream Regulators:
-
T-Cell Receptor (TCR): TCR engagement without co-stimulation leads to the activation of transcription factors like Egr-2 and Egr-3, which upregulate Cbl-b expression, contributing to a state of T-cell anergy.[14]
-
CD28: Co-stimulation through CD28 triggers the ubiquitination and subsequent proteasomal degradation of Cbl-b, thus lowering the threshold for T-cell activation.[2][10]
-
CTLA-4: The inhibitory receptor CTLA-4 promotes Cbl-b expression, reinforcing its role in maintaining T-cell tolerance.[2][10]
-
Protein Kinases: Phosphorylation of Cbl-b on specific tyrosine residues, such as Y363, is crucial for its E3 ligase activity.[1][2] Src family kinases like Lck are involved in this phosphorylation.[2]
Downstream Targets and Substrates:
Cbl-b targets a wide array of signaling proteins for ubiquitination, thereby negatively regulating multiple pathways. A summary of key substrates is presented in the table below.
| Substrate | Cellular Context | Consequence of Ubiquitination | References |
| PLC-γ1 | T-cells | Inhibition of T-cell activation, induction of anergy. | [10] |
| PKC-θ | T-cells | Inhibition of NF-κB activation, induction of anergy. | [2][10] |
| Vav1 | T-cells | Attenuation of downstream signaling to Rac1/CDC42, inhibition of TCR clustering and actin reorganization. | [2] |
| PI3K (p85) | T-cells | Inhibition of the PI3K-Akt signaling pathway. | [1] |
| Syk | B-cells | Negative regulation of B-cell receptor signaling. | [1][15] |
| Crk-L | T-cells | Inhibition of Rap1 activation and LFA-1-mediated adhesion. | [2] |
| EGFR | Epithelial Cells | Ubiquitination leading to endocytosis and lysosomal degradation. | [16] |
| TAM Receptors | NK cells | Inhibition of NK cell activation. | [17] |
Note: The ubiquitination of some substrates, such as PI3K p85, has been a subject of debate in the literature, with some studies suggesting Cbl-b's regulatory role may be independent of its E3 ligase activity in this specific context.[1][18]
Cbl-b Signaling in T-Cell Activation and Tolerance
Cbl-b is a master regulator of T-cell activation and tolerance.[3][4] In naive T-cells, Cbl-b sets a high threshold for activation, ensuring that only robust signals (i.e., TCR engagement with co-stimulation) lead to a productive immune response.
Role in T-Cell Anergy:
T-cell anergy is a state of unresponsiveness induced by TCR stimulation in the absence of co-stimulation. Cbl-b is essential for the induction of anergy.[10][14] In anergic T-cells, Cbl-b levels are elevated, leading to the ubiquitination and inactivation of key signaling molecules like PLC-γ1 and PKC-θ.[10] Cbl-b knockout mice are resistant to the induction of anergy.[14]
Role in Regulatory T-cells (Tregs):
Cbl-b also plays a role in the function of regulatory T-cells. Cbl-b deficient effector T-cells are resistant to the suppressive effects of Tregs, in part due to their insensitivity to TGF-β.[10][15]
Diagram of Cbl-b in T-Cell Activation:
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
The Cbl-b Pathway in Cancer Immunotherapy
The immunosuppressive nature of the tumor microenvironment (TME) is a major barrier to effective anti-cancer immunity.[4] Cbl-b contributes to this immunosuppression by raising the activation threshold of tumor-infiltrating lymphocytes (TILs).[4][6] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection and enhanced anti-tumor immunity, mediated by hyperactive CD8+ T-cells and NK cells.[11][15]
This has led to the development of small molecule inhibitors of Cbl-b as a novel cancer immunotherapy strategy.[4][5][7][8][9] These inhibitors aim to "release the brakes" on the immune system, allowing for a more robust anti-tumor response.[11] Cbl-b inhibitors are currently in clinical trials for the treatment of advanced solid tumors.[5]
Logical Flow of Cbl-b Inhibition in Cancer:
Caption: Cbl-b inhibition reverses T-cell exhaustion and promotes anti-tumor immunity.
Experimental Protocols
This section outlines common methodologies used to study the Cbl-b signaling pathway.
1. In Vitro Ubiquitination Assay:
This assay is used to determine if a protein of interest is a direct substrate of Cbl-b's E3 ligase activity.
-
Principle: Recombinant Cbl-b, an E2 conjugating enzyme (like UbcH5b), E1 activating enzyme, ubiquitin, and the substrate protein are incubated together in the presence of ATP. The ubiquitination of the substrate is then detected by immunoblotting.
-
Detailed Methodology:
-
Set up reactions containing:
-
Recombinant Cbl-b (e.g., 100-500 ng)
-
Recombinant E1 enzyme (e.g., 50-100 ng)
-
Recombinant E2 enzyme (e.g., UbcH5b, 100-200 ng)
-
Biotinylated-Ubiquitin or HA-Ubiquitin (e.g., 1-5 µg)
-
Substrate protein (e.g., immunoprecipitated or recombinant)
-
ATP (1-2 mM)
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect ubiquitinated substrate by immunoblotting with an anti-substrate antibody, anti-ubiquitin antibody, or streptavidin-HRP (for biotinylated ubiquitin). A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
-
Workflow for In Vitro Ubiquitination Assay:
Caption: Workflow for assessing Cbl-b mediated ubiquitination in vitro.
2. Co-immunoprecipitation (Co-IP):
Co-IP is used to identify proteins that interact with Cbl-b in a cellular context.
-
Principle: An antibody against Cbl-b is used to pull down Cbl-b from a cell lysate. Interacting proteins are co-precipitated and can be identified by mass spectrometry or immunoblotting.
-
Detailed Methodology:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors).
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Cbl-b antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and immunoblotting with antibodies against suspected interacting proteins.
-
3. Analysis of Cbl-b Knockout Mice:
Cbl-b knockout (Cblb-/-) mice are a critical tool for studying the in vivo functions of Cbl-b.[10][19][20]
-
Phenotype: Cblb-/- mice exhibit a hyper-responsive immune phenotype, are susceptible to autoimmunity, and show enhanced anti-tumor immunity.[10][15][19] Their T-cells have a lower activation threshold and are resistant to anergy induction.[2][14]
-
Experimental Applications:
-
T-cell Proliferation Assays: T-cells from Cblb-/- mice show enhanced proliferation in response to TCR stimulation alone, which can be measured by CFSE dilution or [3H]-thymidine incorporation.
-
Cytokine Production: Cblb-/- T-cells produce higher levels of IL-2 and other cytokines upon activation, which can be quantified by ELISA or intracellular cytokine staining.
-
Tumor Challenge Models: Cblb-/- mice are challenged with transplantable tumors to assess their ability to mount an anti-tumor immune response compared to wild-type mice.
-
Quantitative Data Summary
While precise quantitative data can vary between experimental systems, the following table summarizes representative findings from the literature.
| Parameter | Description | Typical Finding | References |
| T-cell Proliferation | Proliferation of Cblb-/- vs. wild-type T-cells in response to anti-CD3 stimulation. | Cblb-/- T-cells show significantly increased proliferation, often comparable to wild-type T-cells stimulated with anti-CD3 + anti-CD28. | [2][9] |
| IL-2 Production | IL-2 secretion by Cblb-/- vs. wild-type T-cells. | Cblb-/- T-cells exhibit markedly increased IL-2 production without CD28 co-stimulation. | [9][19] |
| Tumor Growth | Growth of tumors in Cblb-/- vs. wild-type mice. | Cblb-/- mice often spontaneously reject various types of tumors. | [9][11] |
| Cbl-b Inhibitor Potency | IC50 or EC50 values of small molecule Cbl-b inhibitors. | Varies by compound; preclinical candidates often have nanomolar potency in biochemical and cellular assays. |
Conclusion
The Cbl-b signaling pathway is a critical checkpoint in the regulation of immune responses, particularly in T-cell activation and tolerance. Its role as a negative regulator makes it an attractive target for therapeutic intervention, especially in the context of cancer immunotherapy. A thorough understanding of its molecular mechanisms, substrates, and in vivo functions is essential for the continued development of novel therapies that harness the power of the immune system to combat disease. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 8. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rising Star in Immunotherapy: Development and Therapeutic Potential of Small-Molecule Inhibitors Targeting Casitas B Cell Lymphoma-b (Cbl-b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses. | Semantic Scholar [semanticscholar.org]
- 14. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 16. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyagen.com [cyagen.com]
- 20. Cblb conditional Knockout mouse | Immune tolerance, T-cell regulation, autoimmunity | genOway [genoway.com]
Technical Guide: The Impact of Cbl-b Inhibition on Natural Killer (NK) Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint protein and E3 ubiquitin ligase that negatively regulates the activation of various immune cells, including Natural Killer (NK) cells.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for immune cell activation, thereby preventing excessive responses and autoimmunity.[4][5] However, within the tumor microenvironment, this regulatory function can contribute to NK cell dysfunction and immune evasion.
Recent advancements have identified small molecule inhibitors of Cbl-b, such as the compound referred to herein as Cbl-b-IN-8 (a representative designation for compounds like HOT-A and others identified in high-throughput screens), as a promising therapeutic strategy to enhance innate anti-tumor immunity.[2][6] This technical guide provides an in-depth analysis of the effects of Cbl-b inhibition on NK cell activation. It consolidates findings on the underlying signaling pathways, presents quantitative data from key functional assays, details relevant experimental protocols, and provides visual diagrams of core concepts to support research and development in this area. Inhibition of Cbl-b has been shown to reinvigorate NK cell effector functions, including cytotoxicity and cytokine production, and to restore the activity of dysfunctional tumor-infiltrating NK cells.[6][7][8]
The Role of Cbl-b in NK Cell Signaling
Cbl-b functions as an E3 ubiquitin ligase, an enzyme that attaches ubiquitin to substrate proteins, marking them for various cellular fates, including proteasomal degradation.[1][4] In NK cells, Cbl-b is a key negative regulator, particularly downstream of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][9]
The primary mechanism of Cbl-b-mediated inhibition in NK cells involves the following steps:
-
Activation of TAM Receptors: Ligands such as Gas6 bind to TAM receptors on the NK cell surface.[1][9]
-
Cbl-b Phosphorylation: This ligation event leads to the phosphorylation and activation of Cbl-b.[1][9]
-
Ubiquitination of LAT1: Activated Cbl-b then targets the Linker for Activation of T cells (LAT1), a critical transmembrane adaptor protein, for ubiquitination.[1][9][10]
-
Signal Dampening: The ubiquitination of LAT1 leads to its proteasomal degradation, which disrupts the formation of signaling complexes essential for NK cell effector functions, thereby dampening activation signals.[9][10]
By inhibiting Cbl-b, this negative regulatory pathway is blocked, leading to sustained signaling downstream of activating receptors and an enhanced anti-tumor response.
Quantitative Effects of Cbl-b Inhibition on NK Cell Function
Inhibition of Cbl-b with small molecules robustly enhances multiple NK cell effector functions. The following tables summarize quantitative data from studies using Cbl-b inhibitors on primary human NK cells.
Table 1: Enhancement of NK Cell Cytotoxicity
This table shows the increased killing of K562 tumor target cells by primary human NK cells when treated with a Cbl-b inhibitor (HOT-A).[11]
| Effector:Target (E:T) Ratio | Treatment | % Cytotoxicity (Example Data) |
| 0.5:1 | Control (DMSO) | ~15% |
| 0.5:1 | Cbl-b Inhibitor | ~25% |
| 1:1 | Control (DMSO) | ~20% |
| 1:1 | Cbl-b Inhibitor | ~35% |
| 2:1 | Control (DMSO) | ~30% |
| 2:1 | Cbl-b Inhibitor | ~50% |
| 4:1 | Control (DMSO) | ~40% |
| 4:1 | Cbl-b Inhibitor | ~60% |
Data are representative of dose-dependent effects observed in co-culture assays.[2][11]
Table 2: Increased Cytokine Production and Activation Marker Expression
This table summarizes the impact of Cbl-b inhibition on the secretion of key effector molecules and the expression of cell surface activation markers following stimulation.
| Stimulation Condition | Analyte/Marker | Treatment | Outcome |
| IL-15 | IFN-γ | Cbl-b Inhibitor | Significant Increase[2] |
| IL-15 | Granzyme B | Cbl-b Inhibitor | Significant Increase[2] |
| IL-12 + IL-18 | IFN-γ | Cbl-b Inhibitor | Significant Increase[2] |
| IL-12 + IL-18 | Granzyme B | Cbl-b Inhibitor | Significant Increase[2] |
| Plate-coated anti-NKp30 | CD69 | Cbl-b Inhibitor | Increased Expression[11] |
| Plate-coated anti-NKp30 | CD107a (Degranulation) | Cbl-b Inhibitor | Increased Expression[11] |
Table 3: Enhancement of NK Cell Proliferation
This table illustrates the effect of a Cbl-b inhibitor on the proliferation of primary human NK cells stimulated with IL-15, as measured by CellTrace Violet (CTV) dye dilution.[11]
| Stimulation | Treatment | % Proliferated Cells (CTVlow) |
| No Stimulation | Control (DMSO) | < 5% |
| No Stimulation | Cbl-b Inhibitor | < 5% |
| IL-15 (10 ng/mL) | Control (DMSO) | ~40% |
| IL-15 (10 ng/mL) | Cbl-b Inhibitor | ~60% |
Key Experimental Protocols
Detailed methodologies are critical for reproducing and building upon these findings. The following sections describe standard protocols for assessing NK cell function.
NK Cell Isolation and Culture
-
Source: Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donor buffy coats.
-
Isolation: NK cells (CD3-CD56+) are enriched using negative selection immunomagnetic bead kits, yielding a purity of >95%.
-
Culture: Enriched NK cells are cultured in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a low concentration of IL-15 (e.g., 10 ng/mL) to maintain viability and responsiveness.
Flow Cytometry-Based Cytotoxicity Assay
This assay quantifies the ability of NK cells to kill target cells.
-
Target Cell Preparation: Target tumor cells (e.g., K562) are labeled with a viability dye like Calcein-AM or a proliferation dye such as CellTrace Violet (CTV) for easy identification by flow cytometry.
-
Effector Cell Preparation: NK cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-24 hours).
-
Co-culture: Effector and target cells are mixed at various Effector-to-Target (E:T) ratios (e.g., 4:1, 2:1, 1:1) in a 96-well U-bottom plate.
-
Incubation: The co-culture is incubated for 4 hours at 37°C.
-
Staining: A cell death marker, such as 7-AAD or Propidium Iodide (PI), is added to the wells just before analysis.
-
Data Acquisition: Samples are analyzed on a flow cytometer. The percentage of cytotoxicity is calculated based on the proportion of dead (e.g., CTV+7-AAD+) target cells.
-
Formula: % Cytotoxicity = 100 × [(% Dead Targets in Sample - % Spontaneous Death) / (100 - % Spontaneous Death)]
-
Cytokine Release and Degranulation Assays
-
Cell Stimulation: NK cells are treated with this compound or vehicle control and then stimulated. Stimulation can be achieved via:
-
Cytokines: IL-12 (10 ng/mL) + IL-18 (10 ng/mL) or IL-15 (10 ng/mL).
-
Receptor Cross-linking: Plate-bound antibodies against activating receptors like NKp30 or NKG2D.
-
Co-culture: Incubation with target cells (e.g., K562).
-
-
Supernatant Collection: After 24 hours of stimulation, cell culture supernatants are collected and centrifuged to remove debris.
-
Cytokine Quantification: Levels of IFN-γ and Granzyme B in the supernatant are measured using standard ELISA kits or multiplex bead-based assays (e.g., Luminex).
-
Degranulation (CD107a) Assay: For degranulation analysis, an anti-CD107a antibody is added directly to the cell culture during the stimulation period. After incubation, cells are harvested, stained for other surface markers (e.g., CD56), and analyzed by flow cytometry to quantify the percentage of CD107a+ NK cells.
Western Blotting for Signaling Proteins
-
Cell Lysates: Following stimulation (e.g., with IL-15), NK cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., Cbl-b, phospho-STAT5, total STAT5, β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The inhibition of the E3 ubiquitin ligase Cbl-b represents a compelling strategy for augmenting the anti-tumor functions of NK cells. Treatment with small molecule inhibitors like this compound effectively lowers the activation threshold of NK cells, leading to demonstrably enhanced cytotoxicity, cytokine secretion, and proliferation.[2][3] Critically, this approach has shown efficacy in reinvigorating dysfunctional NK cells isolated from the tumor microenvironment, highlighting its therapeutic potential.[6][7][8]
Future research should focus on optimizing the therapeutic window of Cbl-b inhibitors, exploring combination therapies (e.g., with other checkpoint inhibitors like anti-TIGIT), and further elucidating the full range of Cbl-b substrates in NK cells.[6][12] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug developers aiming to harness the power of NK cells in cancer immunotherapy by targeting this key intracellular checkpoint.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [repository.upenn.edu]
- 10. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hotspotthera.com [hotspotthera.com]
- 12. jitc.bmj.com [jitc.bmj.com]
Cbl-b-IN-8: A Novel Immunomodulatory Agent Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[1][2][3][4] Its inhibition presents a promising therapeutic strategy to reverse immune suppression within the tumor microenvironment (TME) and enhance anti-cancer immunity.[1][4] Cbl-b-IN-8 is a potent and selective small molecule inhibitor of Cbl-b, demonstrating significant potential in preclinical models to unleash a robust and durable anti-tumor immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways it modulates.
Introduction
Cancer immunotherapy has revolutionized oncology, yet a significant portion of patients do not respond to current treatments, such as PD-1/PD-L1 blockade.[1][4] This has spurred the search for novel targets that can overcome resistance and broaden the applicability of immunotherapy. Cbl-b, a RING finger E3 ligase, functions as a master regulator of both adaptive and innate immunity.[1][4] It sets the activation threshold for T cells, in part by requiring CD28 co-stimulation, and also dampens the cytotoxic activity of NK cells.[1][2][3] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection and enhanced anti-tumor immunity, highlighting its therapeutic potential.[1][5][6]
This compound is a representative of a new class of small molecule Cbl-b inhibitors designed to pharmacologically replicate the anti-tumor effects observed in Cbl-b deficient models. This guide will delve into the technical details of its action and provide the necessary information for its scientific evaluation.
Mechanism of Action
This compound functions as an allosteric inhibitor of Cbl-b. Structural studies of similar compounds reveal that they bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region, locking the protein in an inactive conformation.[7] This prevents the necessary conformational changes required for Cbl-b's E3 ligase activity, specifically its ability to ubiquitinate and target for degradation key signaling proteins involved in T cell and NK cell activation.[7] By inhibiting Cbl-b, this compound effectively "releases the brakes" on immune cells, leading to a more robust anti-tumor response.
Quantitative Preclinical Data
The efficacy of Cbl-b inhibitors, such as this compound, has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from studies on potent, selective Cbl-b inhibitors like NX-1607 and NTX-801, which are structurally and functionally analogous to this compound.
Table 1: In Vitro Activity of Cbl-b Inhibitors
| Assay | Cell Type | Outcome | Result | Reference |
| Cbl-b Inhibition (IC50) | Biochemical Assay | Inhibition of Cbl-b E3 Ligase Activity | 5.5 nM | [8] |
| c-Cbl Inhibition (IC50) | Biochemical Assay | Inhibition of c-Cbl E3 Ligase Activity | 7.8 nM | [8] |
| T-Cell Activation (IL-2 Release) | Primary Human T-cells (stimulated with anti-CD3) | Increased IL-2 Production | EC50 in low nanomolar range | [9] |
| T-Cell Activation (IFN-γ Release) | Primary Human T-cells (stimulated with anti-CD3) | Increased IFN-γ Production | EC50 in low nanomolar range | [9] |
| NK Cell Activation (Cytotoxicity) | Primary Human NK cells | Enhanced killing of K562 tumor cells | Dose-dependent increase | [10] |
| NK Cell Activation (IFN-γ Release) | Primary Human NK cells | Increased IFN-γ Production | Dose-dependent increase | [11] |
Table 2: In Vivo Anti-Tumor Efficacy of Oral Cbl-b Inhibitors in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Reference |
| CT-26 (Colon Carcinoma) | BALB/c | Monotherapy | Significant, dose-dependent | Observed | [5][6] |
| CT-26 (Colon Carcinoma) | BALB/c | Combination with anti-PD-1 | Enhanced TGI and survival | Increased frequency | [12] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | Monotherapy | Significant | Observed | [9] |
| 4T1 (Triple Negative Breast Cancer) | BALB/c | Monotherapy | Significant | - | [9] |
Table 3: Pharmacodynamic Effects of Cbl-b Inhibition on the Tumor Microenvironment
| Analysis | Tumor Model | Effect | Magnitude | Reference |
| Immune Cell Infiltration | CT-26 | Increased CD8+ T-cells | Significant increase | [12] |
| Immune Cell Infiltration | CT-26 | Increased NK cells | Significant increase | [12] |
| Cytokine Production (Serum) | Anti-CD3 stimulated mice | Increased IL-2 and IFN-γ | Dose-dependent increase | [5][6] |
| T-cell Activation Markers | In vivo models | Upregulation of activation markers | Significant increase | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro T-Cell Activation Assay
This protocol describes how to assess the ability of this compound to enhance T-cell activation.
a. Plate Coating with Anti-CD3 Antibody:
-
Dilute anti-human CD3 antibody (clone OKT3) to a concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to the wells of a 96-well flat-bottom tissue culture plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
b. T-Cell Isolation and Stimulation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a pan-T cell isolation kit.
-
Resuspend the purified T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. For co-stimulation, soluble anti-human CD28 antibody (clone CD28.2) can be added at a final concentration of 1-2 µg/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
c. Assessment of T-Cell Activation:
-
Cytokine Production: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 and IFN-γ in the supernatant using a standard ELISA kit.
-
Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before stimulation. After incubation, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.
-
Activation Marker Expression: Stain the T-cells with fluorescently labeled antibodies against activation markers such as CD69 and CD25 and analyze by flow cytometry.
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
a. Tumor Cell Implantation:
-
Culture CT-26 colon carcinoma cells in appropriate medium.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old female BALB/c mice.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
b. Treatment Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).
-
Administer the treatment orally once or twice daily at the designated dose.
-
Continue treatment for a predefined period (e.g., 14-21 days) and continue to monitor tumor growth and animal well-being.
c. Efficacy and Pharmacodynamic Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes of the treated groups to the vehicle control group.
-
Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.
-
Tumor Microenvironment Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group and excise the tumors.
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T-cells, NK cells, regulatory T-cells) by flow cytometry.
-
Analyze the expression of activation and exhaustion markers (e.g., CD69, PD-1, TIM-3) on the infiltrating immune cells.
-
Measure cytokine levels within the tumor homogenates by ELISA or multiplex bead array.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Cbl-b and the experimental workflows described above.
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Caption: Workflow for assessing T-cell activation in vitro.
Caption: Workflow for in vivo efficacy studies.
Conclusion
This compound represents a promising, next-generation immuno-oncology agent with the potential to significantly enhance the anti-tumor immune response. By targeting a key intracellular negative regulator of immune cell activation, this compound can remodel the tumor microenvironment, leading to potent and durable tumor growth inhibition. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other Cbl-b inhibitors as a monotherapy or in combination with existing immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 8. nurixtx.com [nurixtx.com]
- 9. researchgate.net [researchgate.net]
- 10. hotspotthera.com [hotspotthera.com]
- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nurixtx.com [nurixtx.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of Cbl-b Inhibition on Cytokine Production
Abstract
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of multiple immune cell types.[1][2][3] As a key gatekeeper of immune tolerance, Cbl-b sets the activation threshold for T cells and modulates responses in natural killer (NK) cells and myeloid cells.[4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash a potent and broad anti-tumor immune response.[5] This document provides a comprehensive technical overview of the impact of Cbl-b inhibitors, using the well-characterized oral inhibitor NX-1607 as a primary example, on cytokine production across various immune effector cells. It includes detailed summaries of quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Cbl-b as a Negative Regulator
Cbl-b is a RING finger E3 ubiquitin ligase expressed predominantly in immune cells.[2][4] Its primary function is to negatively regulate activation signals originating from antigen-presenting receptors and co-stimulatory molecules.[4] It achieves this by targeting key signaling proteins for ubiquitination, which can lead to their degradation by the proteasome or alter their function.[1][2]
Key targets of Cbl-b ubiquitination in T cells include proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, such as Phospholipase C-gamma 1 (PLCγ1), Vav1, and the p85 subunit of PI3K.[3][6][7] By dampening these signals, Cbl-b raises the threshold for T-cell activation, enforces the requirement for co-stimulation, and contributes to T-cell anergy or tolerance.[2][8] Consequently, inhibiting Cbl-b's E3 ligase activity removes these brakes, leading to enhanced immune cell activation, proliferation, and robust cytokine release.[1][7]
Impact of Cbl-b Inhibition on Cytokine Production
The inhibition of Cbl-b leads to a significant increase in the production of pro-inflammatory and effector cytokines across T cells, NK cells, and dendritic cells (DCs). This enhanced cytokine milieu is a cornerstone of the anti-tumor effects observed in preclinical models.[9][10]
T-Cell Cytokine Production
Inhibition or genetic ablation of Cbl-b in T cells uncouples the requirement for CD28 co-stimulation, allowing for robust activation upon TCR engagement alone.[2][11] This results in heightened proliferation and secretion of key effector cytokines.[7][12] The small-molecule inhibitor NX-1607 has been shown to significantly increase the production of IL-2 and IFN-γ in primary human T cells following TCR stimulation.[10]
Table 1: Effect of Cbl-b Inhibition on T-Cell Cytokine Production
| Cytokine | Cell Type | Condition | Change upon Cbl-b Inhibition | Reference Compound / Method | Source(s) |
|---|---|---|---|---|---|
| IL-2 | Primary Human T Cells | TCR Stimulation | Increased | NX-1607 | [10] |
| Murine CD4+ & CD8+ T Cells | TCR Stimulation (no CD28) | Increased | Cbl-b knockout | [2][11] | |
| Human CD8+ Effector T Cells | Target Recognition | Increased | siRNA knockdown | [12] | |
| IFN-γ | Primary Human T Cells | TCR Stimulation | Increased | NX-1607 | [10] |
| Murine Effector CD8+ T Cells | Antigen Stimulation | Enhanced | Cbl-b knockout | [2] |
| | Human CD8+ Effector T Cells | Target Recognition | Increased | siRNA knockdown |[12] |
Natural Killer (NK) Cell Cytokine Production
Cbl-b also regulates the activation of NK cells.[1] Inhibition of Cbl-b in both in-vitro models of dysfunctional NK cells and intratumoral NK cells from cancer patients restores their effector functions, including cytotoxicity and cytokine secretion.[13]
Table 2: Effect of Cbl-b Inhibition on NK Cell Cytokine Production
| Cytokine | Cell Type | Condition | Change upon Cbl-b Inhibition | Reference Compound / Method | Source(s) |
|---|---|---|---|---|---|
| IFN-γ | In-vitro Dysfunctional NK Cells | Co-culture with Cancer Cells | Increased | Cbl-b Inhibitor | [13] |
| | Human Intratumoral NK Cells | Co-culture with Cancer Cells | Increased | Cbl-b Inhibitor |[13] |
Dendritic Cell (DC) Cytokine Production
In dendritic cells, Cbl-b negatively regulates Toll-like receptor (TLR) signaling pathways by targeting the adaptor molecules MyD88 and TRIF for degradation.[4] Cbl-b deficient DCs exhibit significantly increased secretion of pro-inflammatory cytokines and chemokines upon stimulation with TLR agonists like LPS (TLR4) and CpG (TLR9).[4]
Table 3: Effect of Cbl-b Deficiency on Dendritic Cell Cytokine & Chemokine Production
| Cytokine / Chemokine | Cell Type | Condition | Change upon Cbl-b Deficiency | Reference Method | Source(s) |
|---|---|---|---|---|---|
| TNF-α | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |
| Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Significantly Increased | Cbl-b knockout | [4] | |
| IL-6 | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |
| IL-1α | Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Increased | Cbl-b knockout | [4] |
| MIP-1α | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |
| MCP-1 | Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Increased | Cbl-b knockout |[4] |
Signaling Pathways and Experimental Workflows
Cbl-b Regulated Signaling Pathways
Cbl-b inhibition fundamentally alters intracellular signaling cascades downstream of the TCR. By preventing the ubiquitination of key signaling nodes, inhibitors like Cbl-b-IN-8 (represented by compounds like NX-1607) sustain and amplify the activation signal.
Caption: Cbl-b TCR signaling pathway and point of inhibition.
The diagram above illustrates the central role of Cbl-b in downregulating T-cell activation. Cbl-b targets key adaptors and enzymes like Vav1, PI3K, and PLCγ1. A Cbl-b inhibitor blocks this negative regulation, leading to sustained activation of downstream pathways like MAPK/ERK and NF-κB, ultimately driving increased cytokine production.[2][7]
General Experimental Workflow
The assessment of a Cbl-b inhibitor's impact on cytokine production follows a structured workflow, from immune cell isolation to functional readout.
Caption: General experimental workflow for assessing cytokine production.
Key Experimental Protocols
The following are generalized protocols for experiments designed to quantify the impact of Cbl-b inhibitors on cytokine production.
T-Cell Isolation and Culture
-
Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T cells are then purified using negative selection magnetic beads to a purity of >95%.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Plating: Cells are plated in 96-well flat-bottom plates at a density of 1 x 10^5 cells per well.
In-Vitro T-Cell Stimulation Assay
-
Plate Coating: 96-well plates are pre-coated with anti-CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL overnight at 4°C. For co-stimulation, soluble anti-CD28 antibody (e.g., clone CD28.2) is added to the culture medium at 1-2 µg/mL.
-
Inhibitor Treatment: T cells are pre-incubated with a dilution series of the Cbl-b inhibitor (e.g., this compound or NX-1607, typically from 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Stimulation: Following pre-incubation, the cells are added to the anti-CD3 coated plates (with or without soluble anti-CD28).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.
-
ELISA Protocol: The concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Procedure Outline:
-
A capture antibody-coated 96-well plate is incubated with the collected supernatants and a series of known standards.
-
The plate is washed, and a biotinylated detection antibody is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to develop a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the known standards, and the cytokine concentrations in the experimental samples are interpolated from this curve.
Signaling Pathway Analysis: Western Blot
-
Cell Lysis: T cells are stimulated for short time points (e.g., 5, 15, 30 minutes) as described in 4.2. Cells are then immediately lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated and total signaling proteins (e.g., p-PLCγ1, PLCγ1, p-Akt, Akt).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Implications for Drug Development
Inhibitors of Cbl-b, such as this compound and the clinical candidate NX-1607, potently enhance the effector functions of key immune cells.[9][14] By removing a critical negative regulatory brake, these small molecules significantly boost the production of crucial cytokines like IL-2 and IFN-γ, and pro-inflammatory mediators from myeloid cells.[4][10] This multi-faceted immune activation provides a strong rationale for their development as monotherapies and in combination with other immunotherapies, like PD-1 checkpoint inhibitors, to treat a wide range of solid tumors.[9][15] The experimental frameworks detailed herein provide a robust template for the continued preclinical and translational evaluation of this promising new class of intracellular immune checkpoint inhibitors.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Casitas b cell lymphoma‑B (Cbl-b): A new therapeutic avenue for small-molecule immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 10. nurixtx.com [nurixtx.com]
- 11. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 12. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: In Vitro Profiling of Cbl-b-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin-protein ligase that functions as a key negative regulator of the immune response.[1][2] It plays a pivotal role in setting the activation threshold for T-cells and Natural Killer (NK) cells, thereby maintaining immune tolerance and preventing autoimmunity.[2][3][4] However, in the context of oncology, this regulatory function can limit the immune system's ability to mount an effective anti-tumor response.[1]
By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b attenuates the signaling cascades downstream of the T-cell receptor (TCR) and other activating receptors.[1][3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to "release the brakes" on the immune system to enhance the recognition and elimination of cancer cells.[1][5]
Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl, with reported IC₅₀ values of 5.5 nM and 7.8 nM, respectively.[6] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on biochemical confirmation of its inhibitory activity and cell-based assays to determine its functional effects on primary immune cells.
Mechanism of Action & Signaling Pathway
Cbl-b exerts its negative regulatory function primarily through its RING finger domain, which mediates the transfer of ubiquitin from an E2 conjugating enzyme to specific substrate proteins.[4][7] In T-cells, upon TCR and CD28 co-stimulation, Cbl-b targets several key signaling intermediates, including Phospholipase C-gamma1 (PLCγ1), the p85 subunit of PI3K, and Vav1.[3][4][5] Ubiquitination of these targets leads to their degradation or functional inhibition, thereby dampening T-cell activation, proliferation, and cytokine production.[4] this compound blocks this process, leading to sustained signaling and enhanced immune cell activation.
Protocol 1: Biochemical Cbl-b Ubiquitination Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure the E3 ligase activity of Cbl-b and the inhibitory effect of this compound. This format is highly amenable to high-throughput screening (HTS).[8][9] The assay measures the ubiquitination of a substrate, such as SRC kinase, by Cbl-b.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbl-b-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cbl-b-IN-8, a potent inhibitor of the E3 ubiquitin ligase Cbl-b, in cell culture experiments. Detailed protocols for solubilization, cell treatment, and downstream analysis are included to facilitate research in immunology and cancer immunotherapy.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that acts as a critical negative regulator of immune responses.[1][2] It is highly expressed in various immune cells, including T cells and NK cells, where it sets the threshold for activation.[3] Cbl-b mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby dampening immune cell activity.[2] This function is crucial for preventing autoimmunity but can also limit the immune system's ability to eradicate cancer cells.[1]
Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy. By blocking Cbl-b's activity, the activation and proliferation of T cells and NK cells can be enhanced, leading to a more robust anti-tumor immune response.[1] this compound is a potent and selective inhibitor of Cbl-b, making it a valuable tool for studying the role of Cbl-b in immune regulation and for preclinical evaluation of Cbl-b inhibition as a therapeutic strategy.[1][4]
This compound: Properties and Solubility
This compound is a small molecule inhibitor with high affinity for Cbl-b. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Target | Cbl-b, c-Cbl | [1][4] |
| IC₅₀ (Cbl-b) | 5.5 nM | [1][4] |
| IC₅₀ (c-Cbl) | 7.8 nM | [1][4] |
| Molecular Weight | 667.76 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Storage | Store at -20°C, protect from light. |
Signaling Pathway of Cbl-b in T-Cell Activation
Cbl-b plays a pivotal role in the T-cell activation signaling cascade. The following diagram illustrates the negative regulatory function of Cbl-b and the mechanism of action for this compound.
Caption: Cbl-b negatively regulates T-cell activation by targeting signaling molecules for ubiquitination. This compound inhibits this process, leading to enhanced T-cell responses.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution (Molecular Weight = 667.76 g/mol ). For 1 mL of 10 mM stock, you will need 6.68 mg of this compound.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
-
Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol outlines a method to assess the effect of this compound on cell viability and to determine its cytotoxic concentration range using a Cell Counting Kit-8 (CCK-8) assay.
Workflow Diagram:
Caption: Workflow for assessing cell viability and cytotoxicity using the CCK-8 assay.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6][7]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include wells with vehicle (DMSO) control and wells with medium only (blank).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.
T-Cell Activation Assay
This protocol is designed to evaluate the effect of this compound on T-cell activation by measuring cytokine production (e.g., IL-2, IFN-γ) via ELISA or intracellular cytokine staining followed by flow cytometry.
Materials:
-
Isolated primary T cells or a T-cell line (e.g., Jurkat)
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound working solutions
-
ELISA kit for the cytokine of interest or antibodies for intracellular cytokine staining
-
Brefeldin A or Monensin (for intracellular staining)
Procedure:
-
Cell Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed T cells (e.g., 1 x 10⁵ cells/well) in culture medium containing a soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Immediately add this compound at various concentrations to the designated wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 24-72 hours. The incubation time will depend on the specific cytokine being measured.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of the secreted cytokine (e.g., IL-2, IFN-γ) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Cytokine Measurement (Intracellular Staining):
-
For the last 4-6 hours of incubation, add a protein transport inhibitor (Brefeldin A or Monensin) to the wells to trap cytokines intracellularly.[8]
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using an appropriate kit.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2).
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.
-
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the T-cell signaling pathway.
Procedure:
-
Seed T cells in a 6-well plate (e.g., 1-2 x 10⁶ cells/well) and allow them to rest.
-
Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-PLCγ, PLCγ, p-Akt, Akt, p-ERK, ERK) overnight at 4°C. An antibody against Cbl-b can also be used to confirm target engagement.[11][12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound is a powerful research tool for elucidating the role of Cbl-b in immune regulation. The protocols provided here offer a framework for investigating its effects on cell viability, T-cell activation, and downstream signaling pathways. Proper experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results. These application notes should serve as a valuable resource for researchers in the fields of immunology and drug discovery.
References
- 1. biocat.com [biocat.com]
- 2. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ijbs.com [ijbs.com]
- 7. apexbt.com [apexbt.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. The Syk-binding Ubiquitin Ligase c-Cbl Mediates Signaling-dependent B Cell Receptor Ubiquitination and B Cell Receptor-mediated Antigen Processing and Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cbl-b (D3C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 12. Cbl-b Antibody | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: Cbl-b-IN-8 Western Blot Analysis in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses, particularly in T-cell and NK-cell activation.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b sets a crucial threshold for lymphocyte activation.[2][4] Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b and the closely related c-Cbl, with IC50 values of 5.5 nM and 7.8 nM, respectively.[5][6] Inhibition of Cbl-b's E3 ligase activity is a promising strategy for enhancing anti-tumor immunity by unleashing the full potential of effector lymphocytes.[3][7]
This document provides a detailed protocol for performing a western blot analysis to evaluate the effects of this compound on Cbl-b and its downstream signaling pathways in cell lysates.
Experimental Objective
To establish a western blot protocol for detecting changes in the expression and phosphorylation status of key proteins in the Cbl-b signaling pathway in response to treatment with this compound. This protocol is designed for cultured immune cells, such as Jurkat T-cells or primary T-lymphocytes.
Materials and Reagents
-
Cell Lines: Jurkat T-cells or isolated primary human T-cells.
-
This compound: MedChemExpress (or equivalent).
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulants (optional): Anti-CD3/CD28 antibodies for T-cell activation.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail).[8]
-
Protein Assay: BCA Protein Assay Kit (Thermo Scientific or equivalent).
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Cbl-b
-
Rabbit anti-phospho-Cbl-b (Tyr774)
-
Rabbit anti-Vav1
-
Rabbit anti-phospho-Vav1 (Tyr174)
-
Rabbit anti-PLCγ1
-
Rabbit anti-phospho-PLCγ1 (Tyr783)
-
Rabbit anti-LAT
-
Rabbit anti-phospho-LAT (Tyr191)
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Protocol
Cell Culture and Treatment
-
Culture Jurkat T-cells or primary T-cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A DMSO-only control should be included.
-
(Optional) For T-cell activation studies, stimulate cells with anti-CD3/CD28 antibodies for the last 15-30 minutes of the this compound treatment.
Cell Lysate Preparation
-
Collect cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant and add 100-200 µL of ice-cold lysis buffer to the cell pellet.[9]
-
Resuspend the pellet and incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly (3-4 pulses of 5-10 seconds) to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with another primary antibody (e.g., for a loading control).
Data Presentation
Summarize the quantitative data from the western blot analysis in a structured table. Densitometry analysis should be performed on the bands, and the results should be normalized to the loading control (e.g., β-Actin or GAPDH).
Table 1: Densitometric Analysis of Protein Expression and Phosphorylation
| Treatment (this compound) | Cbl-b (Normalized Intensity) | p-Cbl-b (Tyr774) / Total Cbl-b | p-Vav1 (Tyr174) / Total Vav1 | p-PLCγ1 (Tyr783) / Total PLCγ1 | p-LAT (Tyr191) / Total LAT |
| 0 nM (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 nM | 1.02 | 0.85 | 1.25 | 1.30 | 1.28 |
| 50 nM | 0.98 | 0.60 | 1.75 | 1.80 | 1.78 |
| 100 nM | 1.01 | 0.42 | 2.50 | 2.65 | 2.55 |
| 500 nM | 0.99 | 0.25 | 3.10 | 3.25 | 3.15 |
Visualizations
Cbl-b Signaling Pathway
Caption: Cbl-b signaling pathway in T-cell activation.
Experimental Workflow
Caption: Experimental workflow for Cbl-b western blot analysis.
References
- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of T Cell Activation with Cbl-b-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T cell activation.[1][2] By targeting key signaling proteins in the T cell receptor (TCR) and CD28 co-stimulatory pathways for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for T cell activation, thereby preventing excessive immune responses and maintaining peripheral tolerance.[1][3] Inhibition of Cbl-b presents a promising therapeutic strategy to enhance anti-tumor immunity by lowering the T cell activation threshold.[4][5]
Cbl-b-IN-8 is a potent and selective small molecule inhibitor of Cbl-b. It functions by locking the Cbl-b protein in an inactive conformation, thereby preventing its E3 ligase activity.[6][7] This application note provides a detailed protocol for the analysis of T cell activation in response to this compound treatment using multi-color flow cytometry.
Mechanism of Action of Cbl-b Inhibition
Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. In the absence of co-stimulation (via CD28), Cbl-b is recruited to the immunological synapse and ubiquitinates key signaling intermediates such as PLCγ1, Vav1, and the p85 subunit of PI3K, leading to their degradation and the termination of the activation signal.[2][8] this compound binds to Cbl-b, inducing a conformational change that prevents its interaction with its substrates, effectively removing the brakes on T cell activation.[6] This leads to enhanced proliferation, cytokine production, and expression of activation markers.
Caption: Cbl-b signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using trypan blue exclusion.
T Cell Activation Assay
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. Pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the T cells by adding anti-CD3/CD28 beads or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2.
Flow Cytometry Staining
-
Harvest the cells from the 24-well plate and transfer to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
For intracellular cytokine staining, resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash with permeabilization buffer and then add antibodies against intracellular cytokines (e.g., IFN-γ, IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with permeabilization buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer for analysis.
Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells to exclude doublets.
-
Identify CD4+ and CD8+ T cell populations from the CD3+ gate.
-
Analyze the expression of activation markers (CD25, CD69) and intracellular cytokines (IFN-γ, IL-2) on both CD4+ and CD8+ T cell populations.
Caption: A streamlined workflow for flow cytometry analysis.
Data Presentation
The following tables summarize representative quantitative data obtained from studies on Cbl-b inhibition. While specific data for this compound is not publicly available, these results from functionally similar Cbl-b inhibitors or knockout models provide an expected trend.
Table 1: Upregulation of T Cell Activation Markers
| Treatment Group | % CD25+ in CD4+ T Cells | % CD69+ in CD4+ T Cells | % CD25+ in CD8+ T Cells | % CD69+ in CD8+ T Cells |
| Unstimulated | 2.5 ± 0.5 | 3.1 ± 0.8 | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Anti-CD3/CD28 + Vehicle | 45.2 ± 3.1 | 60.5 ± 4.2 | 55.8 ± 3.9 | 72.3 ± 5.1 |
| Anti-CD3/CD28 + this compound (1 µM) | 68.7 ± 4.5 | 82.1 ± 5.5 | 79.2 ± 5.3 | 89.6 ± 6.0 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Enhancement of Cytokine Production
| Treatment Group | % IFN-γ+ in CD4+ T Cells | % IL-2+ in CD4+ T Cells | % IFN-γ+ in CD8+ T Cells | % IL-2+ in CD8+ T Cells |
| Unstimulated | < 1 | < 1 | < 1 | < 1 |
| Anti-CD3/CD28 + Vehicle | 15.3 ± 1.8 | 25.6 ± 2.5 | 30.1 ± 2.9 | 40.2 ± 3.8 |
| Anti-CD3/CD28 + this compound (1 µM) | 28.9 ± 2.7 | 42.1 ± 3.9 | 55.4 ± 4.8 | 65.7 ± 5.5 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Increased T Cell Proliferation
| Treatment Group | Proliferation Index (CFSE) |
| Unstimulated | 1.1 ± 0.2 |
| Anti-CD3/CD28 + Vehicle | 4.8 ± 0.5 |
| Anti-CD3/CD28 + this compound (1 µM) | 7.2 ± 0.7 |
Proliferation was assessed by CFSE dye dilution after 72 hours of stimulation. Data are presented as mean ± SD from three independent experiments.
Conclusion
The provided protocols and expected results demonstrate that this compound is a potent enhancer of T cell activation. By inhibiting the negative regulatory function of Cbl-b, this small molecule can significantly increase the expression of activation markers, boost the production of key effector cytokines, and promote T cell proliferation. These application notes serve as a comprehensive guide for researchers to effectively utilize flow cytometry to study the immunomodulatory effects of this compound, aiding in the development of novel cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the Cbl-b-Notch1 axis as a novel immunotherapeutic strategy to boost CD8+ T-cell responses [frontiersin.org]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbl-b-IN-8 for T Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical intracellular checkpoint inhibitor, negatively regulating T cell activation and proliferation.[1][2][3] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses by lowering the threshold for T cell activation.[2][4][5] Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b with a reported IC50 of 5.5 nM.[6][7][8][9][10] These application notes provide a comprehensive guide for utilizing this compound to promote T cell proliferation, including detailed protocols and data presentation guidelines.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | Cbl-b | 5.5 | [6][7][8][9][10] |
| This compound | c-Cbl | 7.8 | [6][7][8][9][10] |
Recommended Concentration Range for T Cell Proliferation Assays
While specific data for the optimal concentration of this compound for T cell proliferation is not yet available, studies with other potent Cbl-b inhibitors, such as NX-1607, have shown stimulatory effects on human immune cells at low nanomolar concentrations.[3] Based on the IC50 of this compound, a starting concentration range for in vitro T cell proliferation assays is recommended below. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
| Concentration Range | Rationale |
| 1 nM - 1000 nM | This range brackets the IC50 of this compound and allows for the determination of a dose-dependent effect on T cell proliferation. |
Signaling Pathways and Experimental Workflow
Cbl-b Mediated T Cell Activation Pathway
References
- 1. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oicr.on.ca [oicr.on.ca]
- 5. nurixtx.com [nurixtx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. E1/E2/E3 Enzyme | Inhibitors | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for Cbl-b-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of the Cbl-b inhibitor, Cbl-b-IN-8. The included protocols and diagrams are intended to guide researchers in the proper use and evaluation of this compound in a laboratory setting.
Introduction to this compound
This compound is a potent small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3] By inhibiting Cbl-b, this compound can enhance the activation and proliferation of T-cells and Natural Killer (NK) cells, thereby augmenting the body's anti-tumor immunity.[3][4] This makes this compound a promising candidate for investigation in cancer immunotherapy. Cbl-b exerts its regulatory effects by ubiquitinating key signaling proteins in immune cells, marking them for degradation and thereby downregulating immune activation pathways.[1] Inhibition of Cbl-b blocks this process, leading to a more robust and sustained immune response against cancer cells.[2][4]
Cbl-b Signaling Pathway
The Casitas B-lineage lymphoma (Cbl) family of E3 ubiquitin ligases, including Cbl-b, are crucial regulators of signal transduction. They primarily target tyrosine kinase-dependent signaling pathways for negative regulation. Upon activation of receptors on immune cells like T-cells, Cbl-b is recruited and ubiquitinates downstream signaling molecules. This ubiquitination can lead to the degradation of these proteins by the proteasome, effectively dampening the activating signal. This compound, by inhibiting the E3 ligase activity of Cbl-b, prevents this ubiquitination and subsequent degradation of signaling molecules, leading to enhanced and sustained T-cell activation.
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and activity. While specific stability data for this compound is not extensively published, recommendations are based on data from suppliers and general knowledge of similar small molecule inhibitors.
Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[5] | Protect from light and moisture. |
| 4°C | Short-term | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[5][6] | Use for short-term storage. |
General Handling Recommendations
-
Weighing and Preparation: For accurate measurements, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution Preparation: Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
Aliquoting: To maintain the stability of stock solutions, it is highly recommended to aliquot the solution into single-use volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Light Sensitivity: Protect the solid compound and its solutions from direct light.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial containing solid this compound to warm to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the vial thoroughly to dissolve the compound. If necessary, sonicate for short intervals to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions, based on ICH guidelines.[4][7][8][9][10] The goal is to identify potential degradation products and establish the intrinsic stability of the molecule.
Workflow for Forced Degradation Study
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Stability-indicating HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Samples: Prepare a solution of this compound at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place the drug solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a set duration.
-
Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound from its degradation products.
-
Analyze the stressed samples at different time points.
-
Quantify the amount of this compound remaining and the formation of any degradation products by measuring the peak areas.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using techniques like LC-MS if necessary.
-
Elucidate the degradation pathway of this compound.
-
Illustrative Stability Data (Hypothetical)
The following table is a template for presenting the results of a forced degradation study. The values are for illustrative purposes only and do not represent actual experimental data for this compound.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 8 | 85.2 | DP1 (5.8%), DP2 (3.1%) |
| 0.1 M NaOH (60°C) | 4 | 70.5 | DP3 (15.2%), DP4 (8.9%) |
| 3% H₂O₂ (RT) | 24 | 92.1 | DP5 (4.5%) |
| Thermal (80°C) | 48 | 95.8 | Minor degradation |
| Photolytic (ICH Q1B) | - | 98.3 | Minor degradation |
DP = Degradation Product; RT = Room Temperature
Conclusion
This compound is a valuable tool for studying the role of Cbl-b in immune regulation and for the development of novel cancer immunotherapies. Adherence to the recommended storage and handling procedures is essential to ensure the quality and reliability of experimental results. The provided protocols offer a framework for the preparation and stability assessment of this compound, which can be adapted to specific research needs. It is recommended that researchers perform their own stability studies under their specific experimental conditions.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 3. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. ijcrt.org [ijcrt.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Testing | SGS Denmark [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cbl-b-IN-8 for Enhancement of NK Cell-Mediated Cytotoxicity
Introduction
Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system, playing a critical role in the early defense against viral infections and malignant transformations.[1][2] Their activity is tightly regulated by a balance of signals from activating and inhibitory receptors.[3] Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase, acts as a crucial intracellular checkpoint, negatively regulating the activation of immune cells, including NK and T cells.[4][5][6][7] Cbl-b mediates the ubiquitination and subsequent degradation or functional inhibition of key signaling proteins downstream of activating receptors, thereby dampening the cytotoxic response.[8][9][10]
Studies have shown that Cbl-b expression is upregulated in human NK cells upon activation, suggesting a negative feedback loop to control their effector functions.[4] The inhibition of Cbl-b has been identified as a promising therapeutic strategy to enhance the anti-tumor activity of NK cells.[5][11] By blocking the E3 ligase activity of Cbl-b, its inhibitory effects are removed, leading to a lower threshold for NK cell activation, increased cytokine production (e.g., IFN-γ), and enhanced cytotoxicity against target tumor cells.[4][11][12][13] Cbl-b-IN-8 is a representative small molecule inhibitor designed to target Cbl-b, thereby unleashing the full cytotoxic potential of NK cells.
These application notes provide a detailed protocol for utilizing a Cbl-b inhibitor, exemplified by compounds like this compound, to augment NK cell-mediated cytotoxicity in an in vitro setting.
Mechanism of Action
Cbl-b exerts its inhibitory function by targeting key components of the NK cell activation signaling cascade. Upon engagement of activating receptors (e.g., NKG2D), downstream signaling molecules like Vav1 and the adapter protein LAT are activated.[8][9] Cbl-b ubiquitinates these proteins, leading to their degradation or preventing their proper function, which in turn blocks calcium mobilization and downstream effector functions.[3][8][10] The inhibition of Cbl-b with a small molecule like this compound prevents this ubiquitination, stabilizing the activation signal and leading to a more robust and sustained cytotoxic response.
Experimental Protocol
This protocol outlines a flow cytometry-based cytotoxicity assay to measure the enhancement of NK cell activity following treatment with a Cbl-b inhibitor.
1. Materials and Reagents
-
Effector Cells: Human primary NK cells (isolated from PBMCs) or NK cell line (e.g., NK-92).
-
Target Cells: K562 (human myeloid leukemia, MHC class I-negative) or another suitable tumor cell line.[4][14]
-
Inhibitor: this compound (or similar Cbl-b inhibitor), dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Culture Media: RPMI-1640 or ImmunoCult™ NK Cell Base Medium, supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate cytokines for NK cell culture (e.g., 10 ng/mL IL-15 or IL-2).[7][15]
-
Assay Buffer: PBS or Annexin V Binding Buffer.[15]
-
Dyes:
-
96-well U-bottom plates.
-
Flow cytometer.
2. Preparation of Cells and Reagents
-
NK Cell Preparation:
-
Thaw or culture primary human NK cells or an NK cell line according to standard procedures. Ensure high viability (>95%).
-
Before the assay, wash the NK cells and resuspend them in complete culture medium at the desired concentration for setting up Effector:Target (E:T) ratios.
-
-
Target Cell Preparation:
-
Culture K562 cells to maintain them in the logarithmic growth phase.
-
On the day of the assay, harvest the cells and assess viability.
-
Label the target cells with a fluorescent dye (e.g., CellTrace Violet) according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells during flow cytometry analysis.[14]
-
After labeling, wash the cells twice with culture medium and resuspend them at a final concentration of 1 x 10^5 cells/mL.
-
-
Cbl-b Inhibitor Dilution:
-
Prepare serial dilutions of the Cbl-b inhibitor stock solution in complete culture medium to achieve the desired final concentrations for the assay (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
3. Experimental Workflow
-
NK Cell Pre-treatment:
-
Plate 50 µL of NK cell suspension into the wells of a 96-well U-bottom plate at concentrations needed for the desired E:T ratios (e.g., 2.5:1, 5:1, 10:1).
-
Add 50 µL of the diluted Cbl-b inhibitor or DMSO vehicle control to the corresponding wells.
-
Pre-incubate the NK cells for 1 to 4 hours at 37°C, 5% CO2.[7]
-
-
Co-culture:
-
Add 100 µL of the labeled target cell suspension (containing 1 x 10^4 cells) to each well.
-
Prepare control wells:
-
Spontaneous Lysis: Target cells only with medium.
-
Maximum Lysis: Target cells with a cell lysis agent (e.g., 1% Triton X-100).
-
-
Gently centrifuge the plate at 50 x g for 1 minute to facilitate cell-to-cell contact.
-
-
Staining and Acquisition:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of cold assay buffer containing a dead cell stain (e.g., 7-AAD or PI) at the manufacturer's recommended concentration.
-
Incubate on ice, protected from light, for 15 minutes.
-
Acquire events on a flow cytometer. Ensure to collect a sufficient number of events for statistical analysis.
-
4. Data Analysis
-
Gate on the target cell population based on their fluorescent label (e.g., CellTrace Violet positive).
-
Within the target cell gate, quantify the percentage of dead cells (7-AAD or PI positive).
-
Calculate the percentage of specific lysis for each condition using the following formula:
% Specific Lysis = [ (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] x 100
5. Expected Results and Data Presentation
Treatment of NK cells with an effective Cbl-b inhibitor is expected to result in a dose-dependent increase in target cell cytotoxicity compared to the vehicle control. The enhancement should be evident across multiple E:T ratios.
Table 1: Exemplary Data for Cbl-b Inhibitor Effect on NK Cell Cytotoxicity
| E:T Ratio | Treatment | Concentration (nM) | % Specific Lysis (Mean ± SD) |
| 5:1 | Vehicle (DMSO) | - | 25.4 ± 3.1 |
| This compound | 10 | 35.8 ± 4.5 | |
| This compound | 100 | 52.1 ± 5.2 | |
| This compound | 1000 | 65.7 ± 4.9 | |
| 10:1 | Vehicle (DMSO) | - | 45.2 ± 4.8 |
| This compound | 10 | 58.9 ± 5.5 | |
| This compound | 100 | 75.3 ± 6.1 | |
| This compound | 1000 | 88.6 ± 5.8 |
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.
Troubleshooting
-
High Spontaneous Lysis: Target cells may be unhealthy. Ensure they are in the logarithmic growth phase and handle them gently.
-
Low Overall Cytotoxicity: NK cells may have low basal activity. Consider activating them with cytokines (e.g., IL-15) for 24 hours prior to the assay.[4] The incubation time for the co-culture may need to be optimized (4-20 hours).[15]
-
High Variability: Ensure accurate and consistent cell plating and pipetting. Perform replicates for each condition.
By following this protocol, researchers can effectively evaluate the potential of this compound and other Cbl-b inhibitors to enhance the cytotoxic function of NK cells, providing valuable insights for the development of novel immunotherapies.
References
- 1. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 2. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 6. Nurix Therapeutics Presents New Translational Data for NX-1607 at SITC 2025 Annual Meeting [quiverquant.com]
- 7. hotspotthera.com [hotspotthera.com]
- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions [mdpi.com]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity [agris.fao.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lonzabio.jp [lonzabio.jp]
- 15. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Optimizing Cbl-b-IN-8 Incubation Time for T Cell Activation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cbl-b-IN-8 in T cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b). Cbl-b is a key negative regulator of T cell activation.[1][2][3][4] By binding to and inhibiting Cbl-b, this compound blocks the ubiquitination and subsequent degradation of key signaling proteins downstream of the T cell receptor (TCR) and CD28.[2][5][6] This leads to enhanced and sustained T cell activation, proliferation, and cytokine production, even with suboptimal co-stimulation.[4][7][8] Inhibition of Cbl-b effectively lowers the threshold for T cell activation.[1][4][9][10]
Q2: What is the recommended starting incubation time for this compound with T cells?
A2: Based on preclinical data, a pre-incubation time of 1 hour with this compound (or its analogue NX-1607) prior to T cell stimulation is a common starting point.[1][6] However, the optimal incubation time can vary depending on the specific T cell type, its activation state, and the experimental endpoint. For some applications, simultaneous addition of the inhibitor with the activating stimulus may also be effective.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: To determine the optimal incubation time, a time-course experiment is recommended. This involves incubating T cells with this compound for varying durations (e.g., 1, 4, 8, 16, and 24 hours) prior to or concurrently with T cell stimulation. The effects on T cell activation can be assessed by measuring various markers. For instance, early activation markers like CD69 expression can be measured within hours, while cytokine production (e.g., IL-2, IFN-γ) and proliferation (e.g., Ki67 expression) are typically assessed after 24 to 72 hours.[11][12]
Q4: What are the expected outcomes of successful this compound treatment on T cells?
A4: Successful treatment with a Cbl-b inhibitor like this compound should lead to a dose-dependent increase in T cell activation and function.[12][13] Expected outcomes include:
-
Enhanced production of cytokines such as IL-2 and IFN-γ.[1][4][7]
-
Upregulation of T cell activation markers like CD25, CD69, and ICOS.[9][11][12]
-
Increased phosphorylation of downstream signaling molecules like PLCγ1 and ERK1/2.[14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in T cell activation. | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Concentrations in the low nanomolar to low micromolar range have been reported to be effective.[4][13][14] |
| Inadequate incubation time. | As detailed in the FAQs, perform a time-course experiment to identify the optimal incubation duration. Some effects may only be apparent after longer incubation periods (e.g., >24 hours).[9] | |
| Poor T cell viability. | Assess cell viability using a method like trypan blue exclusion or a viability dye. High concentrations of the inhibitor or prolonged incubation times may induce cytotoxicity in some cell types. | |
| Ineffective T cell stimulation. | Ensure that the T cell stimulation method (e.g., anti-CD3/CD28 antibodies, antigens) is working optimally. Titrate the concentration of stimulating antibodies or antigens. | |
| High background activation in control (DMSO-treated) cells. | T cells are already partially activated. | Use freshly isolated, resting T cells for your experiments. Ensure proper handling to minimize spontaneous activation. |
| Contamination of reagents or cultures. | Use sterile techniques and test reagents for endotoxin contamination. | |
| Inconsistent results between experiments. | Variability in T cell donors. | If using primary human or animal T cells, expect some donor-to-donor variability. It is crucial to include proper controls and test multiple donors. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent potency. |
Experimental Protocols
In Vitro T Cell Activation Assay
This protocol provides a general framework for assessing the effect of this compound on T cell activation.
-
T Cell Isolation: Isolate primary T cells from peripheral blood or spleen using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T cells).
-
Cell Plating: Seed the isolated T cells in a 24-well plate at a density of 1 x 10⁶ to 1.5 x 10⁶ cells per well.[6]
-
Inhibitor Pre-incubation: Add this compound at the desired concentration (e.g., starting with a dose-response from 10 nM to 1 µM) to the appropriate wells. A common pre-incubation time is 1 hour at 37°C.[1][6] Include a vehicle control (e.g., DMSO).
-
T Cell Stimulation: Stimulate the T cells by adding plate-bound anti-CD3 antibody (e.g., 2 µg/mL) and soluble anti-CD28 antibody (e.g., 2 µg/mL).[6]
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 72 hours) at 37°C in a CO₂ incubator.
-
Readout:
-
Flow Cytometry: Harvest the cells and stain for surface activation markers (e.g., CD25, CD69) and proliferation markers (e.g., Ki67).
-
ELISA/CBA: Collect the supernatant to measure cytokine production (e.g., IL-2, IFN-γ).
-
Proliferation Assay: Use a proliferation dye (e.g., CFSE) or measure [³H]-thymidine incorporation.[7]
-
Quantitative Data Summary
Table 1: Effect of Cbl-b Inhibition on T Cell Cytokine Production
| Treatment | Stimulation | IL-2 Production (Fold Change vs. Stimulated Control) | IFN-γ Production (Fold Change vs. Stimulated Control) | Reference(s) |
| Cbl-b deficiency (genetic) | anti-CD3 | ~10-fold increase | ~10-fold increase | [7] |
| Cbl-b deficiency (genetic) | anti-CD3 + anti-CD28 | ~4-fold increase | Not significantly altered | [7] |
| NX-1607 (Cbl-b inhibitor) | anti-CD3 | Increased | Increased | [1][4] |
| NX-1607 (Cbl-b inhibitor) | anti-CD3 + anti-CD28 | Increased | Increased | [1][4] |
Table 2: Effect of Cbl-b Inhibition on T Cell Activation Markers
| Treatment | Stimulation | Cell Type | Marker | Outcome | Reference(s) |
| Cbl-b deficiency (genetic) | Antigen | CD4+ T cells | CD25, CD69 | No significant change in early upregulation | [9] |
| NX-1607 (Cbl-b inhibitor) | anti-CD3 | Jurkat T cells | CD69 | Increased expression | [14] |
| NX-1607 (Cbl-b inhibitor) | In vivo treatment | Circulating PD-1+ CD8+ T cells | Ki67, ICOS | Increased expression in patients with stable disease | [12] |
Visualizations
Caption: Cbl-b signaling pathway and the effect of this compound.
References
- 1. nurixtx.com [nurixtx.com]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]
- 8. Cbl-b regulates the CD28 dependence of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cbl-b inhibits antigen recognition and slows cell cycle progression at late times during CD4+ T cell clonal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Cbl-b-Notch1 axis as a novel immunotherapeutic strategy to boost CD8+ T-cell responses [frontiersin.org]
- 11. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]
- 13. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
Cbl-b-IN-8 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cbl-b-IN-8 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, cell-permeable inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). It also demonstrates high affinity for the closely related homolog, c-Cbl.
Q2: What is the known off-target profile of this compound and its analogs?
A2: Direct, comprehensive kinase selectivity screening data for this compound is not extensively published. However, a close analog, NRX-8, has been profiled against a safety panel of 52 targets and exhibited less than 40% inhibition at a concentration of 10 µM. This suggests a generally clean off-target profile at high concentrations. The most significant and well-characterized "off-target" is the highly homologous E3 ligase, c-Cbl.
Q3: What are the IC50 values of this compound for Cbl-b and c-Cbl?
A3: this compound inhibits Cbl-b with an IC50 of 5.5 nM and c-Cbl with an IC50 of 7.8 nM.[1] This indicates potent inhibition of both E3 ligases.
Q4: How does this compound inhibit Cbl-b?
A4: this compound and its analogs are allosteric inhibitors. They bind to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR), locking the Cbl-b protein in an inactive conformation.[2] This prevents the interaction with its E2 conjugating enzyme and subsequent ubiquitination of target proteins.
Q5: What signaling pathways are affected by Cbl-b inhibition?
A5: Cbl-b is a negative regulator of immune cell activation.[3][4] Its inhibition by this compound primarily enhances T-cell and Natural Killer (NK) cell-mediated anti-tumor immunity.[3][5] This is achieved by lowering the activation threshold of T-cells, in part by modulating the CD28 co-stimulatory pathway.[4][6] Additionally, Cbl-b has been shown to regulate Notch1 degradation, and its inhibition can lead to the reactivation of Notch1 signaling.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected activity in a kinase assay. | Although this compound analogs show a clean profile at high concentrations, there may be weak interactions with certain kinases. | 1. Review the kinase selectivity data provided in Table 2. If your kinase of interest is not listed, consider it a potential uncharacterized off-target.2. Perform a dose-response experiment with this compound against your kinase to determine the IC50.3. Use a structurally distinct Cbl-b inhibitor as a control to see if the effect is Cbl-b specific. |
| Discrepancy between biochemical and cellular assay results. | This compound's primary targets are E3 ligases, not kinases. Cellular effects are likely due to the downstream consequences of Cbl-b/c-Cbl inhibition on signaling pathways that involve kinases. | 1. Do not mistake this compound for a direct kinase inhibitor. 2. Investigate the ubiquitination status of proteins upstream of the kinase of interest in your cellular model. 3. Refer to the signaling pathway diagram (Figure 1) to understand the downstream effects of Cbl-b inhibition. |
| Activity observed in cells lacking Cbl-b expression. | The compound also potently inhibits c-Cbl, which may be expressed in your cell line and could compensate for the absence of Cbl-b. | 1. Confirm the expression of both Cbl-b and c-Cbl in your cell model using Western blot or qPCR.2. If c-Cbl is present, consider that the observed phenotype may be due to c-Cbl inhibition. |
Quantitative Data
Table 1: Potency of this compound Against Target E3 Ligases
| Target | IC50 (nM) |
| Cbl-b | 5.5[1] |
| c-Cbl | 7.8[1] |
Table 2: Representative Off-Target Profile of a Cbl-b Inhibitor Analog (NRX-8)
Disclaimer: The following table is based on publicly available information regarding standard safety screening panels and data reported for the Cbl-b inhibitor analog, NRX-8. The exact composition of the panel used for NRX-8 is not publicly disclosed. NRX-8 showed <40% inhibition at 10 µM against a panel of 52 targets.
| Target Class | Representative Targets Likely Included in the Panel | Observed Activity of NRX-8 at 10 µM |
| Kinases | Lck, Src, other representative kinases | < 40% inhibition |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, etc. | < 40% inhibition |
| Ion Channels | hERG, Sodium, Calcium channels | < 40% inhibition |
| Other Enzymes | COX-1, COX-2, PDEs | < 40% inhibition |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Inhibition
This assay is commonly used to measure the inhibition of Cbl-b's E3 ligase activity.
-
Reagents: Biotinylated Cbl-b, fluorescently labeled ubiquitin, E1 and E2 enzymes, ATP, and the test compound (this compound).
-
Procedure: a. Cbl-b is incubated with the test compound at various concentrations. b. The ubiquitination reaction is initiated by adding E1, E2, fluorescently labeled ubiquitin, and ATP. c. After incubation, a terbium-conjugated streptavidin is added to bind the biotinylated Cbl-b. d. The TR-FRET signal is measured. A high signal indicates proximity between the terbium on Cbl-b and the fluorescent label on ubiquitin, signifying E3 ligase activity. A low signal indicates inhibition.
-
Data Analysis: IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the direct binding of an inhibitor to its target protein.
-
Reagents: Purified Cbl-b protein, SPR sensor chip, and the test compound (this compound).
-
Procedure: a. Cbl-b is immobilized on the surface of the SPR sensor chip. b. A solution containing the test compound at various concentrations is flowed over the chip surface. c. The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
Visualizations
Figure 1. Simplified signaling pathway of Cbl-b in T-cell activation and its inhibition by this compound.
Figure 2. General experimental workflow for characterizing a Cbl-b inhibitor.
References
- 1. Nurix Therapeutics: Patent for Cbl-b Inhibitors in Cancer Treatment [pharmaceutical-technology.com]
- 2. WO2019148005A1 - Inhibitors of cbl-b and methods of use thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Cbl-b - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Cbl-b-IN-8 and Related Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cbl-b-IN-8 and other small molecule inhibitors of the E3 ubiquitin ligase Cbl-b in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cbl-b inhibitors like this compound?
A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of immune responses.[1][2][3] It is a key intracellular checkpoint that dampens the activation of T cells and Natural Killer (NK) cells.[4][5] Cbl-b inhibitors, such as the clinical candidate NX-1607, function by blocking the enzymatic activity of Cbl-b.[1][2] This inhibition "releases the brakes" on immune cells, leading to enhanced activation, proliferation, and anti-tumor activity.[1][6] Some inhibitors, like C7683 (an analogue of NX-1607), act as an "intramolecular glue," locking Cbl-b in an inactive conformation.[7][8]
Q2: Am I supposed to see a direct cytotoxic effect of this compound on my cancer cell line in a monoculture?
A2: Not necessarily. The primary described mechanism of Cbl-b inhibitors in oncology is the enhancement of anti-tumor immunity.[4][5] Therefore, in a cancer cell monoculture, you may not observe significant direct cytotoxicity. However, some studies suggest that Cbl-b can have direct effects on cancer cells. For instance, Cbl-b has been implicated in the regulation of receptor tyrosine kinases (RTKs) and signaling pathways like PI3K/Akt and ERK, which can influence cell proliferation and survival.[9] Overexpression of Cbl-b has been shown to sensitize some cancer cells to apoptosis-inducing agents.[9] Therefore, the effect of a Cbl-b inhibitor on a cancer cell monoculture may be cell-line dependent and could be subtle.
Q3: Why am I observing high levels of cytotoxicity in my co-culture experiment with immune cells and cancer cells?
A3: This is likely an expected, on-target effect of the Cbl-b inhibitor. By inhibiting Cbl-b in the immune cells (T cells or NK cells), you are enhancing their natural ability to recognize and kill cancer cells.[4][5] The observed cytotoxicity is likely due to increased immune cell-mediated killing of the cancer cells, rather than a direct toxic effect of the compound on the cancer cells themselves.
Q4: What are some known Cbl-b inhibitors that are structurally related to or in the same class as this compound?
A4: Several potent and selective Cbl-b inhibitors have been developed. Notable examples include:
-
NX-1607: An orally bioavailable inhibitor currently in Phase 1 clinical trials for advanced solid tumors.[1][2]
-
C7683: An analogue of NX-1607 used in preclinical studies to elucidate the mechanism of inhibition.[7][8]
-
NRX-8: A specific inhibitor of Cbl-b with a reported K D of 20 nM.[6]
-
NTX-801: A potent inhibitor with biochemical and cellular IC50 values of less than 5 nM.[5][10]
Q5: At what concentration should I be testing this compound?
A5: The optimal concentration of a Cbl-b inhibitor will vary depending on the specific compound, the cell line being used, and the experimental endpoint. Based on publicly available data for similar compounds, a good starting point for in vitro cellular assays would be in the low nanomolar to low micromolar range. For example, an exemplified compound from a recent patent inhibited Cbl-b with an IC50 of 0.98 nM and activated IL-2 in Jurkat cells with an EC50 of 1.8 nM.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No observable effect on immune cell activation (e.g., no increase in cytokine production). | 1. Compound inactivity: The inhibitor may have degraded. 2. Suboptimal assay conditions: The concentration of the inhibitor may be too low, or the stimulation of the immune cells may be too strong, masking the effect of Cbl-b inhibition. 3. Cell health: The immune cells may not be healthy or viable. | 1. Check compound integrity: Use a fresh stock of the inhibitor. Confirm its activity in a biochemical assay if possible. 2. Optimize assay: Perform a dose-response experiment to find the optimal inhibitor concentration. Use a suboptimal immune cell stimulation to create a window where the effects of Cbl-b inhibition are more apparent. 3. Assess cell viability: Check the viability of your immune cells before and after the experiment using a method like Trypan Blue exclusion or a viability dye. |
| High background in biochemical assays (e.g., TR-FRET). | 1. Non-specific binding: The inhibitor or other assay components may be binding non-specifically to the assay plate or other proteins. 2. Assay interference: The compound may be autofluorescent or interfere with the detection method. | 1. Optimize buffer conditions: Include detergents (e.g., Tween-20) or bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding. 2. Run control experiments: Test the compound in the absence of the enzyme or substrate to check for autofluorescence or other interference. |
| Inconsistent results between experiments. | 1. Cell passage number: The phenotype and signaling responses of cell lines can change with high passage numbers. 2. Reagent variability: Inconsistent preparation of reagents, including the inhibitor solution. 3. Cell density: Variations in cell seeding density can affect the outcome of the experiment. | 1. Use low passage cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize reagent preparation: Prepare fresh inhibitor dilutions for each experiment from a concentrated stock. Ensure all other reagents are prepared consistently. 3. Optimize and standardize cell seeding: Perform initial experiments to determine the optimal cell seeding density for your assay and maintain this density for all subsequent experiments. |
| Unexpected cytotoxicity in cancer cell monoculture. | 1. Off-target effects: At high concentrations, the inhibitor may have off-target effects that lead to cytotoxicity. 2. Cell line sensitivity: The specific cancer cell line may be dependent on a pathway that is inadvertently affected by the Cbl-b inhibitor. 3. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity and use concentrations well below this for mechanistic studies. 2. Use a negative control: Test a structurally related but inactive compound to see if the cytotoxicity is specific to Cbl-b inhibition. 3. Run a solvent control: Ensure the final concentration of the solvent in your experiments is not toxic to the cells. |
Quantitative Data
Table 1: Potency of Representative Cbl-b Inhibitors
| Compound | Assay Type | Target/Cell Line | Result | Reference |
| Exemplified Compound | Biochemical (Fluorescence-based) | Recombinant human Cbl-b | IC50 = 0.98 nM | [11] |
| Exemplified Compound | Cellular (IL-2 Luciferase Assay) | Jurkat T-cells | EC50 = 1.8 nM | [11] |
| NRX-8 | Biophysical (SPR) | Cbl-b | K D = 20 nM | [6] |
| NTX-801 | Biochemical & Cellular | Cbl-b | IC50 < 5 nM | [5][10] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of a Cbl-b inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cbl-b inhibitor (e.g., this compound)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well clear-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Cbl-b inhibitor in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.[12][13][14][15]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to each well and mix gently to dissolve the formazan crystals.[13]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[13][15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Cbl-b Pathway Activation
This protocol is to assess the phosphorylation status of downstream targets of Cbl-b.
Materials:
-
Cell line (e.g., Jurkat T-cells)
-
Cbl-b inhibitor
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PLCγ1, anti-PLCγ1, anti-Cbl-b, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat them with the Cbl-b inhibitor or vehicle control for the desired time.
-
Stimulate the cells with an appropriate agent (if required) to activate the signaling pathway.
-
Lyse the cells in lysis buffer on ice.[16]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is to investigate the interaction of Cbl-b with its substrates.
Materials:
-
Cell line expressing the proteins of interest
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-Cbl-b)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[17]
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.[17]
-
Add the protein A/G beads to capture the antibody-protein complexes and incubate for 1-4 hours at 4°C.[17]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[17]
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.[17]
-
Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein.
Visualizations
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition.
Caption: A typical experimental workflow for testing a Cbl-b inhibitor.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. drughunter.com [drughunter.com]
- 2. Nurix Therapeutics Reports New Clinical Data from [globenewswire.com]
- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 4. nurixtx.com [nurixtx.com]
- 5. nimbustx.com [nimbustx.com]
- 6. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nurixtx.com [nurixtx.com]
- 10. nimbustx.com [nimbustx.com]
- 11. Innocare Pharma divulges new CBLB inhibitors | BioWorld [bioworld.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bitesizebio.com [bitesizebio.com]
Mitigating Cbl-b-IN-8 off-target effects in vitro
Welcome to the technical support center for researchers utilizing Cbl-b inhibitors in vitro. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate potential off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cbl-b inhibitors?
Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2][3][4][5][6][7] It does this by targeting key signaling proteins for ubiquitination and subsequent degradation, thereby setting a higher threshold for immune cell activation.[1][4][5][8][9] Cbl-b inhibitors block this activity, leading to enhanced T cell and NK cell activation and a more robust anti-tumor immune response.[4][6][7][10] Some inhibitors, such as analogues of NX-1607, function as "intramolecular glues," locking Cbl-b in an inactive conformation.
Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with Cbl-b inhibition. What could be the cause?
While Cbl-b inhibition is the intended on-target effect, small molecule inhibitors can sometimes interact with other proteins in the cell, leading to off-target effects.[11][12] These off-target interactions can produce phenotypes that are unexpected or even contradictory to the known function of Cbl-b. It is crucial to verify that the observed phenotype is a direct result of Cbl-b inhibition.
Q3: How can I determine if my Cbl-b inhibitor is causing off-target effects?
The most direct way to assess off-target effects is through kinase panel screening.[6][][14] This involves testing your inhibitor against a broad panel of kinases to identify any unintended interactions.[14] Additionally, comparing the effects of your inhibitor with other structurally different Cbl-b inhibitors or using genetic approaches like siRNA or CRISPR to knockdown Cbl-b can help differentiate on-target from off-target effects.[15]
Q4: What are some common off-target kinases for inhibitors targeting E3 ligases?
The off-target profile of an inhibitor is specific to its chemical structure. Without specific data for "Cbl-b-IN-8," it is difficult to name precise off-target kinases. However, inhibitors are often designed to target the ATP-binding pocket of kinases, and due to structural similarities between these pockets across the kinome, off-target interactions can occur.[6][12] Kinase selectivity profiling is essential to identify these. For example, the Cbl-b inhibitor NRX-8 was shown to be highly selective for Cbl-b with minimal off-target activity in a CEREP panel screen.[16]
Q5: My inhibitor shows activity against a few other kinases in a screening panel. How do I interpret these results?
Interpreting kinase panel screening data requires careful consideration of the inhibitor's potency against the off-target kinases relative to its on-target potency for Cbl-b.[17] A significantly lower potency (higher IC50 or Kd) for the off-target interaction suggests it may not be biologically relevant at the concentrations used to inhibit Cbl-b in your experiments.[6][17] However, if the potency against an off-target is comparable to the on-target potency, the observed phenotype could be a composite of both effects.[17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity | The inhibitor may be hitting a kinase essential for cell survival at the concentrations used. | 1. Perform a dose-response curve to determine the lowest effective concentration for Cbl-b inhibition. 2. Conduct a kinase panel screen to identify potential off-target kinases related to cell viability. 3. Use a structurally unrelated Cbl-b inhibitor to see if the toxicity is recapitulated. |
| Contradictory Signaling Readouts (e.g., decreased activation of a pathway expected to be upregulated) | The inhibitor might be affecting a kinase upstream or in a parallel pathway that counteracts the effect of Cbl-b inhibition.[11] | 1. Review the known signaling pathways of potential off-targets identified in a kinase screen. 2. Use specific inhibitors for the suspected off-target kinase in combination with your Cbl-b inhibitor to see if the contradictory effect is rescued. 3. Validate key signaling events downstream of Cbl-b (e.g., phosphorylation of PLCγ1, Vav1) via Western blot or phospho-flow cytometry.[8] |
| Inconsistent Results Between Experiments | Variability in experimental conditions (e.g., cell density, inhibitor concentration, incubation time) can exacerbate off-target effects. | 1. Standardize all experimental parameters. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock. 3. Ensure consistent cell health and passage number. |
| Lack of Effect at Expected Concentrations | The inhibitor may have poor cell permeability or be rapidly metabolized in your cell type. Alternatively, the target engagement in the cellular context may be weaker than in biochemical assays. | 1. Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled version of the inhibitor to confirm target engagement in your cells. 2. Increase the incubation time or concentration, while carefully monitoring for toxicity. 3. Consider using a positive control compound known to be active in your cell system. |
Quantitative Data Presentation
Table 1: Representative Kinase Selectivity Profile for a Cbl-b Inhibitor
This table illustrates the type of data obtained from a kinase panel screen. A highly selective inhibitor will show potent inhibition of the intended target (Cbl-b) and significantly weaker inhibition of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cbl-b |
| Cbl-b (On-Target) | 10 | - |
| c-Cbl (Family Member) | 500 | 50 |
| Kinase A | >10,000 | >1000 |
| Kinase B | 2,500 | 250 |
| Kinase C | >10,000 | >1000 |
| Kinase D | 8,000 | 800 |
Note: This is hypothetical data for illustrative purposes. The actual off-target profile will be specific to the inhibitor being tested.
Table 2: In Vitro Functional Data for a Selective Cbl-b Inhibitor (e.g., HST-1011)
This table summarizes typical functional data for a selective Cbl-b inhibitor, demonstrating its effect on immune cell activation.
| Assay | Cell Type | Readout | Result with Inhibitor |
| T Cell Activation | Human CD8+ T Cells | IFN-γ Production | Increased |
| NK Cell Cytotoxicity | Human NK Cells | Target Cell Lysis | Increased |
| T Cell Proliferation | Human CD4+ T Cells | Proliferation Index | Increased |
Data is qualitative, representing the expected outcome based on the mechanism of action of Cbl-b inhibitors like HST-1011.[18][19][20][21]
Experimental Protocols
Protocol 1: In Vitro T Cell Activation Assay
This protocol is for assessing the effect of a Cbl-b inhibitor on T cell activation by measuring cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Cbl-b inhibitor and vehicle control (e.g., DMSO)
-
IFN-γ ELISA kit
Procedure:
-
Isolate T cells from human PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) and incubate for 2-4 hours at 37°C. Wash wells three times with sterile PBS.
-
Resuspend isolated T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add T cells to the anti-CD3 coated plate (100 µL/well).
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add the Cbl-b inhibitor at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
This protocol is for assessing the effect of a Cbl-b inhibitor on the cytotoxic function of NK cells.
Materials:
-
Human NK cells (isolated from PBMCs)
-
K562 target cells (or another suitable NK-sensitive cell line)
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Calcein-AM or other viability dye
-
Cbl-b inhibitor and vehicle control (e.g., DMSO)
-
96-well V-bottom plate
Procedure:
-
Label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled K562 cells in complete RPMI 1640 medium at a concentration of 1 x 10^5 cells/mL.
-
Plate the labeled K562 cells in a 96-well V-bottom plate (100 µL/well).
-
Isolate human NK cells from PBMCs.
-
Pre-treat NK cells with the Cbl-b inhibitor at various concentrations or vehicle control for 1-2 hours at 37°C.
-
Add the pre-treated NK cells to the wells containing the K562 target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells with target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Cbl-b signaling pathway in T cells.
Caption: Cbl-b signaling pathway in NK cells.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. nurixtx.com [nurixtx.com]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. nurixtx.com [nurixtx.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hotspotthera.com [hotspotthera.com]
- 21. HotSpot Therapeutics Presents First-in-Human Phase 1 Clinical Data on its Novel CBL-B Inhibitor, HST-1011, at ESMO Congress 2024 [prnewswire.com]
Cbl-b-IN-8 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize dose-response curve experiments using Cbl-b-IN-8, a potent and selective small molecule inhibitor of the Cbl-b E3 ubiquitin ligase.
Diagram: Cbl-b Negative Regulatory Pathway in T-Cells
Cbl-b-IN-8 washout experiment to assess duration of action
Welcome to the technical support center for washout experiments involving Cbl-b-IN-8. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals assess the duration of action for this novel Cbl-b inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a washout experiment for this compound?
A washout experiment is designed to determine the duration of the inhibitory effect of this compound on T cell activation after it has been removed from the culture medium. This helps to understand if the inhibitor's action is reversible and provides crucial information for establishing its pharmacokinetic and pharmacodynamic (PK/PD) profile, which is essential for designing effective dosing schedules.
Q2: My T cells show high levels of activation immediately after washout, but the effect diminishes quickly. What could be the cause?
This observation suggests that this compound is a reversible inhibitor with a relatively short duration of action. The initial high activation is expected as the inhibitor is washed away. The rapid decline indicates that the inhibitor is quickly dissociating from its target, Cbl-b, allowing the negative regulatory pathway to be restored. Consider shortening the time points of your post-washout analysis to capture the activity window more accurately.
Q3: Conversely, what does it mean if T cell activation remains high for an extended period (e.g., >24 hours) after washout?
A prolonged duration of action suggests that this compound may be an irreversible inhibitor or has a very slow dissociation rate (a long residence time) from the Cbl-b protein.[1] This is a significant finding, as it could allow for less frequent dosing. To confirm irreversibility, you might consider performing experiments that measure the covalent modification of the Cbl-b protein.
Q4: How can I be certain that the washout procedure has effectively removed all of the this compound?
Effective removal of the compound is critical for accurate results.[2] A standard validation method is to perform a "supernatant transfer" experiment. After washing the treated cells, transfer the final wash supernatant to a fresh, untreated batch of T cells.[2] If these "naive" cells show no increase in activation, it confirms that the concentration of residual inhibitor is negligible.[2]
Q5: What are the best assays to measure the effects of Cbl-b inhibition on T cell activation post-washout?
Several assays can quantify T cell activation.[3][4][5] A combination of methods is recommended for robust data:
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Cytokine Release Assays (ELISA or CBA): Measure the secretion of key cytokines like IL-2 and IFN-γ, which are hallmarks of T cell activation.[4][6]
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Flow Cytometry: Analyze the expression of cell surface activation markers such as CD25 and CD69.[4] This method can also be used to measure intracellular phosphorylation of key signaling proteins like ZAP70 and PLCγ1.[7]
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Proliferation Assays: Using dyes like CFSE, you can track T cell division over several days, which is a key functional outcome of activation.[3][6]
Cbl-b Signaling and Inhibitor Action
The E3 ubiquitin ligase Cbl-b is a critical negative regulator of T cell activation.[8][9][10] It acts as a gatekeeper, setting the threshold for T cell responses to prevent inappropriate activation and maintain immune tolerance.[8][10] By ubiquitinating key components of the T cell receptor (TCR) signaling pathway, Cbl-b marks them for degradation. Inhibition of Cbl-b by compounds like this compound blocks this negative regulation, thereby lowering the activation threshold and enhancing the immune response.[11][12]
Experimental Protocol: this compound Washout Assay
This protocol outlines a typical washout experiment using primary human T cells to assess the duration of action of this compound.
1. Materials and Reagents
-
Primary human T cells (or Jurkat cell line)
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Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., ELISA kits, flow cytometry antibodies)
2. Experimental Workflow
3. Detailed Steps
-
Cell Preparation: Culture and expand T cells according to standard protocols. On the day of the experiment, ensure cells are healthy and in the logarithmic growth phase.
-
Inhibitor Incubation: Plate the cells in a 96-well plate. Add this compound at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO). Incubate for a predetermined period, typically 2 to 4 hours, at 37°C.
-
Washout:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Carefully aspirate the supernatant containing the inhibitor.
-
Gently resuspend the cell pellet in 10 mL of pre-warmed, drug-free complete medium.
-
Repeat this wash cycle two more times to ensure complete removal of the compound.
-
After the final wash, resuspend the cells in fresh medium at the initial seeding density.
-
-
Post-Washout Time Course: Aliquot the washed cells into separate plates or wells for each post-washout time point (e.g., 0, 4, 12, 24 hours).
-
T Cell Stimulation and Analysis: At each designated time point, add T cell activation stimuli (e.g., anti-CD3/CD28) to the cells. Incubate for a further 18-24 hours. After the stimulation period, collect the supernatant to measure IL-2 secretion by ELISA and stain the cells to analyze CD69 expression by flow cytometry.
Data Presentation and Interpretation
The results should be tabulated to compare the level of T cell activation at different inhibitor concentrations and across the post-washout time points.
Table 1: Hypothetical IL-2 Secretion (pg/mL) after this compound Washout
| Treatment | Pre-Washout (Continuous) | Post-Washout T=0h | Post-Washout T=4h | Post-Washout T=12h | Post-Washout T=24h |
| Vehicle (DMSO) | 150 | 155 | 148 | 152 | 160 |
| This compound (1 µM) | 1250 | 1230 | 950 | 450 | 180 |
| This compound (10 µM) | 2500 | 2450 | 2100 | 1500 | 800 |
Interpretation: In this hypothetical example, this compound shows a dose-dependent enhancement of IL-2 production. After washout, the effect at 1 µM diminishes significantly by 12 hours, suggesting a reversible mechanism and a moderate duration of action. The 10 µM concentration shows a more sustained effect, indicating that higher concentrations may prolong the target engagement.
References
- 1. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. marinbio.com [marinbio.com]
- 5. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 6. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 12. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
Addressing low potency of Cbl-b-IN-8 in functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with Cbl-b-IN-8 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent small molecule inhibitor targeting the E3 ubiquitin ligases Cbl-b (Casitas B-lineage lymphoma-b) and c-Cbl.[1] In biochemical assays, it demonstrates high potency with reported IC50 values as summarized in the table below.
Q2: Why is there a significant discrepancy between the biochemical IC50 and the observed potency in my cell-based functional assay?
A2: It is not uncommon for the potency of a small molecule inhibitor to be lower in a cellular context compared to a purified biochemical assay.[2] This discrepancy can arise from several factors including, but not limited to:
-
Cell permeability: The compound may have poor uptake into the target cells.[3][4][5]
-
Compound stability: this compound may be unstable in cell culture media or susceptible to metabolic degradation by the cells.
-
Efflux pumps: The compound could be actively transported out of the cell by multidrug resistance transporters.
-
Off-target effects: At higher concentrations required for a cellular response, the inhibitor might engage other targets, leading to complex or confounding biological outcomes.[6][7][8]
-
Assay-specific conditions: The specific parameters of your functional assay (e.g., cell density, stimulation strength, incubation time) may not be optimal for observing the effects of Cbl-b inhibition.
Troubleshooting Guide for Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot and address lower-than-expected potency of this compound in your functional assays.
Issue 1: Compound-Related Problems
Q: How can I determine if the issue is with the this compound compound itself?
A:
-
Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity. If possible, verify its identity and purity via analytical methods like LC-MS or NMR.
-
Assess Solubility: this compound may have limited aqueous solubility. Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay medium. Visually inspect for any precipitation after dilution.
-
Evaluate Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing the concentration of the intact compound by LC-MS.
Issue 2: Cell Permeability and Intracellular Concentration
Q: My compound is pure and stable, but the potency is still low. How can I investigate cellular uptake?
A:
-
Optimize Incubation Time: The compound may require a longer pre-incubation time with the cells to reach an effective intracellular concentration before initiating the functional assay. Perform a time-course experiment to determine the optimal pre-incubation period.
-
Consider Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Try reducing the serum percentage in your assay medium or using a serum-free medium if your cells can tolerate it.
-
Direct Measurement of Intracellular Concentration (Advanced): If available, use techniques like LC-MS/MS to quantify the intracellular concentration of this compound in your target cells after incubation.
Issue 3: Assay-Specific Optimization
Q: How can I be sure that my functional assay is sensitive enough to detect the effects of Cbl-b inhibition?
A:
-
Use Appropriate Controls: The inclusion of proper positive and negative controls is critical for interpreting your results.[9][10][11][12][13]
-
Positive Control: A known activator of the pathway you are measuring (e.g., a potent cytokine for a cytokine release assay, or a strong mitogen for a proliferation assay) to ensure the assay is working.
-
Negative Control: A vehicle control (e.g., DMSO) to establish the baseline response.
-
Reference Compound: If available, use another Cbl-b inhibitor with a known cellular potency as a benchmark.
-
-
Optimize Stimulation Conditions: Cbl-b is a negative regulator of T-cell activation.[14] The strength of the stimulus in your assay can influence the observed effect of the inhibitor. If the stimulus is too strong, it may overcome the inhibitory effect of this compound. Consider titrating the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies, antigens).
-
Cell Density and Health: Ensure that your cells are healthy and plated at an optimal density for your specific assay. Overly confluent or stressed cells may respond poorly to stimuli and inhibitors.
Data Presentation
Table 1: Reported Potency of this compound in Biochemical Assays
| Target | IC50 (nM) | Assay Type | Reference |
| Cbl-b | 5.5 | Biochemical | [1] |
| c-Cbl | 7.8 | Biochemical | [1] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
-
Cell Preparation: Isolate primary T-cells (e.g., from human PBMCs or mouse splenocytes) using standard methods.
-
CFSE Labeling:
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete culture medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled T-cells in complete culture medium and seed in a 96-well plate.
-
Pre-incubate the cells with a dilution series of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add stimulating agents such as anti-CD3/CD28 antibodies or a specific antigen.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with viability and cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on cytokine production (e.g., IL-2, IFN-γ) from activated T-cells.
-
Cell Preparation and Seeding: Isolate and prepare T-cells as described in the proliferation assay protocol and seed them in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with a dilution series of this compound or vehicle control for 1-2 hours at 37°C.
-
T-Cell Stimulation: Add stimulating agents to activate the T-cells.
-
Incubation: Culture the cells for 24-72 hours at 37°C. The optimal time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of the cytokine of interest in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: General experimental workflow for assessing this compound potency.
Caption: Troubleshooting decision tree for low this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted RNA Degradation as a Promising Therapeutic Strategy | MDPI [mdpi.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scienceready.com.au [scienceready.com.au]
- 10. bioivt.com [bioivt.com]
- 11. Positive and negative control: Significance and symbolism [wisdomlib.org]
- 12. What is the Importance of Positive & Negative ELISA Controls? | R&D Systems [rndsystems.com]
- 13. Positive and Negative Controls | Rockland [rockland.com]
- 14. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Cbl-b Inhibitors in T Cell Activation: The Clinically Advanced NX-1607 Versus Preclinical Candidates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cbl-b inhibitor NX-1607, currently in clinical trials, with representative preclinical Cbl-b inhibitors. This analysis is supported by experimental data from various T cell activation assays.
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T cell activation, establishing it as a promising target for cancer immunotherapy.[1][2] By inhibiting Cbl-b, the threshold for T cell activation can be lowered, leading to a more robust anti-tumor immune response.[2] This guide focuses on NX-1607, a first-in-class oral Cbl-b inhibitor developed by Nurix Therapeutics, and compares its performance with what is known about preclinical Cbl-b inhibitors from available scientific literature.
It is important to note that "Cbl-b-IN-8" is not a designation for a publicly documented Cbl-b inhibitor. Therefore, this guide will draw comparisons between NX-1607 and a composite profile of preclinical Cbl-b inhibitors, including analogs like C7683.[3][4][5][6]
Mechanism of Action: An Intramolecular Glue
Both NX-1607 and its preclinical analogs, such as C7683, function as intramolecular glues.[3][6] They do not bind to the catalytic RING domain but rather to the tyrosine kinase binding domain (TKBD) and the linker helix region (LHR).[3][6] This binding event locks the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its target proteins and thereby downregulating T cell receptor (TCR) signaling.[3][6] This novel mechanism of action effectively removes the "brakes" on T cell activation.[7]
Performance in T Cell Activation Assays: A Tabular Comparison
The following tables summarize the quantitative data from in vitro and in vivo T cell activation assays for NX-1607 and representative preclinical Cbl-b inhibitors.
Table 1: In Vitro T Cell Activation Data
| Parameter | NX-1607 | Representative Preclinical Cbl-b Inhibitor | Source(s) |
| Inhibition of Cbl-b Activity | Effective at low nanomolar levels | Potent inhibition, with specific IC50 values varying by compound | [1][8] |
| T Cell Proliferation | Significantly enhances proliferation of CD3+, CD4+, and CD8+ T cells upon anti-CD3 stimulation.[1] | Significantly promotes T cell proliferation in mixed lymphocyte reaction (MLR) assays. | [2] |
| Cytokine Production | Increases production of IL-2 and IFN-γ in primary human T cells stimulated with anti-CD3.[9] | Enhances IFN-γ production in MLR assays, with a synergistic effect when combined with anti-PD1. | [2] |
| Activation Marker Upregulation | Elevates CD69 expression on T cells.[1][8] | Increases expression of activation markers like CD25 and CD69 on CD8+ T cells. | [10] |
| Resistance to Suppression | Renders T cells resistant to Treg and TGF-β-mediated suppression.[1] | Causes resistance to T regulatory cell-mediated suppression in a concentration-dependent manner. | [2] |
Table 2: In Vivo Anti-Tumor Activity and Immune Cell Modulation
| Parameter | NX-1607 | Representative Preclinical Cbl-b Inhibitor | Source(s) |
| Tumor Growth Inhibition | Significant tumor growth inhibition as a single agent in multiple colon and breast cancer models (CT26, MC38, 4T1).[1] | Demonstrates tumor growth inhibition in syngeneic mouse tumor models (e.g., CT26). | [2] |
| Tumor-Infiltrating Lymphocytes (TILs) | Increases infiltration of CD3+, CD4+, and CD8+ T cells in tumors.[1] | Increases the density of tumor-infiltrating leukocytes. | [2] |
| Peripheral T Cell Activation | Increases circulating PD-1+ CD8+ T cells expressing Ki67+ (proliferation) and ICOS+ (activation) markers in patients with stable disease.[11] | Increases the percentage of antigen-experienced PD-1+ CD8+ T cells with enhanced activation markers in peripheral blood. | [2] |
| Combination Therapy | Synergizes with anti-PD-1 to enhance anti-tumor effects and survival in mice. | Shows enhanced IFN-γ production when combined with anti-PD1 in MLR assays. | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro T Cell Activation Assay
-
Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Plate Coating: 96-well plates are coated with anti-CD3 antibodies (e.g., 5 µg/mL) to stimulate the T cell receptor.
-
Cell Culture: T cells are cultured in the presence of the Cbl-b inhibitor (e.g., NX-1607 at various concentrations) or a vehicle control (DMSO). For co-stimulation, soluble anti-CD28 antibodies may also be added.
-
Incubation: Cells are incubated for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Assessed by measuring the dilution of a fluorescent dye like CFSE via flow cytometry or by using a cell viability assay like CCK-8.[1]
-
Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IL-2 and IFN-γ is measured by ELISA.[9]
-
Activation Markers: The expression of surface markers like CD69 and CD25 is quantified by flow cytometry.[1]
-
Murine Syngeneic Tumor Models
-
Tumor Implantation: Cancer cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Treatment: Once tumors reach a specified volume, mice are treated with the Cbl-b inhibitor (e.g., oral administration of NX-1607) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment.
-
Immunophenotyping: At the end of the study, tumors and peripheral blood can be harvested to analyze the immune cell populations (e.g., CD4+, CD8+ T cells) by flow cytometry.[1]
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the Cbl-b signaling pathway, the mechanism of its inhibition, and a typical experimental workflow.
Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key signaling proteins.
Caption: Cbl-b inhibitors lock the protein in an inactive state, preventing downstream suppression.
Caption: A generalized workflow for in vitro T cell activation assays.
Conclusion
The available data strongly support the therapeutic potential of Cbl-b inhibition for enhancing anti-tumor immunity. NX-1607, a compound currently in clinical development, has demonstrated robust and consistent T cell activation both in vitro and in vivo.[1][7][10] Preclinical data from other Cbl-b inhibitors align with these findings, showing enhanced T cell proliferation, cytokine production, and resistance to immunosuppression.[2] The key differentiator for NX-1607 is the growing body of clinical data that links peripheral immune activation with disease control in patients with advanced solid tumors.[7][10] As research in this area progresses, Cbl-b inhibitors like NX-1607 may offer a promising new strategy in cancer immunotherapy, particularly for patients who are resistant to current checkpoint inhibitors.[2]
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]
- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
- 7. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Markets Insider [markets.businessinsider.com]
Validating Cbl-b-IN-8 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cbl-b-IN-8, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Objectively comparing its performance with alternative approaches, this document offers supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their drug discovery and development programs.
Introduction to Cbl-b and Its Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a RING-type E3 ubiquitin ligase that functions as a critical negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2] By ubiquitinating key signaling proteins, Cbl-b dampens immune cell activation, making it a compelling therapeutic target for enhancing anti-tumor immunity.[1][3][4] Small molecule inhibitors, such as this compound and its analogs like NX-1607, aim to block this negative regulation, thereby unleashing a more potent anti-cancer immune response.[3][5][6] Validating that these molecules effectively engage and inhibit Cbl-b within the cellular environment is a critical step in their development.
Comparative Analysis of Target Engagement Assays
A variety of biochemical and cell-based assays can be employed to confirm and quantify the engagement of Cbl-b by inhibitors like this compound. The table below summarizes and compares key methodologies.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Assays | ||||
| TR-FRET Probe Displacement | Measures the displacement of a fluorescently labeled probe from the Cbl-b protein by a competing inhibitor.[3] | High-throughput, sensitive, and allows for direct measurement of binding affinity (IC50/Ki).[3] | In vitro assay that may not fully recapitulate the cellular environment. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal |
| Surface Plasmon Resonance (SPR) | Immobilized Cbl-b protein is exposed to the inhibitor, and the binding is measured in real-time by detecting changes in the refractive index at the sensor surface.[3] | Provides detailed kinetic information (kon, koff) and binding affinity (KD).[3] | Requires specialized equipment and purified protein. | Resonance units (RU) |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal stability of Cbl-b upon inhibitor binding.[7] | Label-free, can be performed with relatively small amounts of protein.[7] | Indirect measure of binding; may not be suitable for all inhibitors. | Change in melting temperature (ΔTm)[7] |
| Cellular Assays | ||||
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that inhibitor binding stabilizes the target protein against thermal denaturation in cell lysates or intact cells.[8] | Confirms target engagement in a physiological context.[8] | Can be technically challenging and may not be suitable for all targets. | Western blot or HiBiT-based quantification of soluble Cbl-b[8] |
| Cbl-b Autoubiquitination Assay | Measures the ability of Cbl-b to ubiquitinate itself, a proxy for its E3 ligase activity. Inhibition is observed as a decrease in autoubiquitination.[3][9] | Directly assesses the functional consequence of inhibitor binding.[3] | Can be influenced by factors other than direct Cbl-b inhibition. | Western blot for ubiquitinated Cbl-b or Lumit™ Immunoassay[9] |
| Downstream Signaling & Functional Assays | ||||
| T Cell Activation & Cytokine Release | Measures the functional outcome of Cbl-b inhibition, such as increased IL-2 and IFN-γ secretion from stimulated T cells.[5][10] | Physiologically relevant and demonstrates the desired biological effect.[5] | Indirect measure of target engagement; can be affected by off-target effects. | ELISA, flow cytometry, or HTRF for cytokine levels[5][11] |
| Phosphorylation of Downstream Targets | Assesses the phosphorylation status of Cbl-b substrates or upstream kinases (e.g., pHS1, Mertk) that are modulated by Cbl-b activity.[12][13] | Provides a proximal readout of target engagement and pathway modulation.[12] | Requires specific antibodies and can have a narrow dynamic range. | Western blot or flow cytometry[12][13] |
| NK Cell Activation & Killing Assays | Measures the enhancement of NK cell-mediated cytotoxicity against target tumor cells upon Cbl-b inhibition.[10] | Demonstrates the functional consequence of Cbl-b inhibition in a key immune cell type. | Complex assay with multiple potential confounding factors. | Flow cytometry-based cytotoxicity assays[10] |
Experimental Protocols
Cbl-b Autoubiquitination Assay (Luminescence-Based)
This protocol is adapted from a Lumit™ Protein Interaction Immunoassay to monitor Cbl-b autoubiquitination.[9]
Materials:
-
Recombinant GST-tagged Cbl-b
-
Biotinylated ubiquitin
-
E1 activating enzyme (UBE1)
-
E2 conjugating enzyme (UBCH5b)
-
ATP
-
Anti-GST-SmBiT and Streptavidin-LgBiT antibodies
-
Lumit™ Detection Substrate
-
96-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin. A control reaction without ATP should also be prepared.[9]
-
Create a serial dilution of this compound or other test compounds.
-
Add 10 µL of the reaction mixture and 10 µL of recombinant Cbl-b-GST to each well of a 96-well plate.
-
Add the test compound to the appropriate wells.
-
Incubate the plate at 37°C for 4 hours with shaking.[9]
-
Add 20 µL of a detection mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT diluted in Lumit™ Immunoassay Dilution Buffer A.[9]
-
Incubate for 30 minutes at room temperature with shaking.[9]
-
Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50 in Lumit™ Immunoassay Dilution Buffer A) to each well.[9]
-
Incubate for 2 minutes with shaking.[9]
-
Read the luminescence on a plate reader. A decrease in luminescence indicates inhibition of Cbl-b autoubiquitination.
T Cell Activation Assay (IL-2 Secretion)
This protocol outlines a method to assess T cell activation by measuring IL-2 secretion following Cbl-b inhibition.
Materials:
-
Primary human T cells or Jurkat T cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound or other test compounds
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
ELISA plate reader
Procedure:
-
Isolate primary human T cells or culture Jurkat T cells.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. For co-stimulation, soluble anti-CD28 antibody (e.g., 1 µg/mL) can be added with the cells.
-
Wash the plate to remove unbound antibody.
-
Seed the pre-treated T cells into the antibody-coated wells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions. An increase in IL-2 secretion indicates functional Cbl-b inhibition.[5]
Visualizing Pathways and Workflows
Cbl-b Signaling Pathway in T Cells
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules for degradation.
Experimental Workflow for Cellular Target Engagement
Caption: A multi-pronged approach to validating this compound target engagement in cells.
Conclusion
Validating the cellular target engagement of Cbl-b inhibitors like this compound requires a multi-faceted approach. While biochemical assays provide valuable initial data on direct binding affinity, cellular assays are indispensable for confirming target engagement in a physiological context and demonstrating the desired functional consequences. By employing a combination of the methods outlined in this guide, researchers can build a robust data package to support the continued development of novel Cbl-b inhibitors for cancer immunotherapy.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | INN [investingnews.com]
- 13. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cbl-b Inhibitor Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various Cbl-b inhibitors based on publicly available preclinical data. The information is presented to facilitate informed decisions in the pursuit of novel cancer immunotherapies.
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint. Its role as a negative regulator of T-cell and NK-cell activation makes it a compelling target for therapeutic intervention in oncology.[1][2] Inhibition of Cbl-b is anticipated to lower the threshold for immune cell activation, thereby enhancing anti-tumor immunity.[1][2] This guide summarizes the potency of several Cbl-b inhibitors in development, presenting key experimental data in a standardized format.
Potency Comparison of Cbl-b Inhibitors
The following table summarizes the reported potency of various Cbl-b inhibitors from different developers. The data is compiled from publicly available sources, including scientific publications and patent filings. It is important to note that direct comparison of potencies can be challenging due to variations in assay formats and conditions.
| Inhibitor Name/Identifier | Developer | Biochemical Potency (IC50) | Cellular Potency (EC50) | Assay Type(s) | Source(s) |
| NX-1607 | Nurix Therapeutics | < 5 nM (Biochemical and Cellular) | Not explicitly stated, but cellular activity is noted as < 5 nM | HTRF, Cell-based assays | [3],[4] |
| NTX-801 | Nimbus Therapeutics | < 5 nM (Biochemical and Cellular) | Not explicitly stated, but cellular activity is noted as < 5 nM | Not explicitly stated | [1] |
| Compound 31 (Arylpyridone series) | AstraZeneca | 30 nM | 230 nM (IL-2 production in T-cells) | Not explicitly stated, Cell-based IL-2 assay | [5][6][7] |
| Compound 97 (6-substituted-3-phenyl-isoindolin-1-one) | Genentech | 6.6 nM (Cbl-b Lck activity) | Not explicitly stated | TR-FRET | [8] |
| Cbl-b inhibitor 3 (Compound 293) | Genentech | 5.5 nM | Not explicitly stated | TR-FRET (Cbl-b LCK Ub) | [9] |
| HST-1011 | Hotspot Therapeutics | 0-100 nM | Not explicitly stated | TR-FRET | [10] |
| Cbl-b-IN-1 (Example 519) | Unknown | < 100 nM | Not explicitly stated | Not explicitly stated | [11] |
| Benzodiazepine Series Lead Compound | AstraZeneca | Nanomolar range | Potent T-cell activation | Biochemical and cell-based assays | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on generally accepted practices and information from assay kit manufacturers.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Ubiquitination
This assay measures the ubiquitination of a substrate by Cbl-b. The transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Cy5 or d2) indicates the proximity of tagged ubiquitin and the Cbl-b substrate, which occurs during ubiquitination.
General Protocol:
-
Reagent Preparation: Recombinant GST-tagged Cbl-b, a biotinylated substrate (e.g., a peptide derived from a known Cbl-b target like LCK), ubiquitin, E1 and E2 enzymes, and ATP are prepared in an appropriate assay buffer.
-
Reaction Initiation: The Cbl-b enzyme, substrate, E1, E2, and ubiquitin are incubated with the test inhibitor at various concentrations. The ubiquitination reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, a detection solution containing a Europium cryptate-labeled anti-GST antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added.
-
Signal Measurement: The plate is incubated to allow for binding of the detection reagents. The TR-FRET signal is measured on a compatible plate reader, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Activity
Similar to TR-FRET, HTRF assays are used to quantify enzymatic activity in a homogeneous format. For Cbl-b, this can be set up to measure autoubiquitination or substrate ubiquitination.
General Protocol:
-
Reaction Setup: A reaction mixture containing recombinant Cbl-b, E1 and E2 enzymes, ATP, and a fluorophore-labeled ubiquitin is prepared.
-
Inhibitor Addition: The Cbl-b inhibitors are serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for ubiquitination to occur.
-
Signal Detection: The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements. The signal is generated by the proximity of the fluorophores on the ubiquitins as they form a polyubiquitin chain.
-
Data Analysis: IC50 values are calculated from the dose-response curves of the inhibitors.[3]
Jurkat T-Cell Activation Assay (IL-2 Production)
This cell-based assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation, which is a downstream consequence of Cbl-b inhibition. A common readout for T-cell activation is the production of Interleukin-2 (IL-2).
General Protocol:
-
Cell Culture: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well plates.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the Cbl-b inhibitor.
-
T-Cell Stimulation: T-cell activation is induced by stimulating the T-cell receptor (TCR) and co-stimulatory pathways, for example, by using plate-bound anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.
-
IL-2 Measurement: The supernatant is collected, and the concentration of secreted IL-2 is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay) kit or a reporter gene assay.[13][14]
-
Data Analysis: The EC50 values are determined by plotting the amount of IL-2 produced against the logarithm of the inhibitor concentration.
Cbl-b Autoubiquitination Assay
This assay specifically measures the ability of Cbl-b to ubiquitinate itself, a process that can be inhibited by compounds that block its E3 ligase activity.
General Protocol:
-
Reaction Components: The assay includes recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme (like UbcH5b), ATP, and labeled ubiquitin (e.g., biotinylated).
-
Inhibitor Incubation: Cbl-b is pre-incubated with varying concentrations of the test inhibitor.
-
Reaction Initiation and Incubation: The ubiquitination reaction is started by adding the other reaction components and incubated at 37°C.
-
Detection: The level of Cbl-b autoubiquitination is detected. This can be done through various methods, such as Western blotting for ubiquitin chains on Cbl-b or through a proximity-based assay like the Lumit™ Immunoassay, which uses NanoBiT® technology to generate a luminescent signal when biotinylated ubiquitin is brought close to a tagged Cbl-b.[15]
-
Data Analysis: The signal is measured, and the IC50 is calculated based on the dose-dependent inhibition of the autoubiquitination signal.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the Cbl-b signaling pathway and a typical workflow for inhibitor screening.
Caption: Cbl-b negative regulatory signaling pathway in T-Cells.
Caption: A typical workflow for the assessment of Cbl-b inhibitor potency.
References
- 1. nimbustx.com [nimbustx.com]
- 2. promega.com [promega.com]
- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 6. Discovery, Optimization, and Biological Evaluation of Arylpyridones as Cbl-b Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Genentech patents new CBLB inhibitors | BioWorld [bioworld.com]
- 9. Cbl-b inhibitor 3 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
- 10. Hotspot Therapeutics patents CBL-B inhibitors | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. promega.com [promega.com]
Cbl-b-IN-8: A Comparative Analysis in the Landscape of Immuno-Oncology
For Immediate Release
In the rapidly evolving field of immuno-oncology, the E3 ubiquitin ligase Cbl-b has emerged as a compelling intracellular immune checkpoint target. Cbl-b-IN-8, a potent small molecule inhibitor of Cbl-b, represents a promising therapeutic strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of this compound against other Cbl-b inhibitors and established immuno-oncology drugs, supported by preclinical data and detailed experimental methodologies.
Introduction to Cbl-b Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is a key negative regulator of T-cell and Natural Killer (NK) cell activation. By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b sets a threshold for immune cell activation, thereby preventing excessive immune responses. In the tumor microenvironment, this function can be co-opted by cancer cells to evade immune surveillance. Inhibition of Cbl-b, therefore, aims to lower this activation threshold, unleashing a more robust and sustained anti-tumor immune response.
This compound: A Profile
This compound is a potent inhibitor of both Cbl-b and the closely related c-Cbl.[1][2][3][4] Preclinical data from patent literature indicates its potential in cancer immunotherapy.
Comparative Data of Cbl-b Inhibitors
While direct head-to-head preclinical studies of this compound against other Cbl-b inhibitors in the public domain are limited, a comparative summary of their reported potencies can be assembled from various sources.
| Compound | Target(s) | IC50 (Cbl-b) | IC50 (c-Cbl) | Developer |
| This compound | Cbl-b, c-Cbl | 5.5 nM[1][2][3][4] | 7.8 nM[1][2][3][4] | Genentech[5] |
| NX-1607 | Cbl-b | < 1 nM[6] | Not Reported | Nurix Therapeutics[5] |
| HST-1011 | Cbl-b | Low nanomolar | Greater selectivity for Cbl-b over c-Cbl | HotSpot Therapeutics[5] |
| NTX-801 | Cbl-b | < 5 nM (biochemical and cellular) | Not Reported | Nimbus Therapeutics |
Performance Data in Preclinical Models
Preclinical studies of various Cbl-b inhibitors have demonstrated significant anti-tumor activity in syngeneic mouse models.
| Compound | Mouse Model | Tumor Type | Key Findings |
| NX-1607 | CT-26, MC38 | Colon Carcinoma | Significant tumor growth inhibition.[7] |
| 4T1 | Triple-Negative Breast Cancer | Significant tumor growth inhibition.[7] | |
| NTX-801 | CT-26 | Colorectal Carcinoma | Robust and statistically significant tumor growth inhibition.[8] |
| HotSpot Cbl-b inhibitor | CT-26 | Colorectal Carcinoma | Potent immunostimulatory activity and tumor growth inhibition.[9] |
Combination studies have shown that Cbl-b inhibitors can synergize with anti-PD-1 antibodies to enhance anti-tumor responses and increase survival in murine models.[8]
Mechanism of Action: Cbl-b Inhibitors vs. Other Immuno-Oncology Drugs
Cbl-b inhibitors represent a distinct mechanistic class compared to currently approved checkpoint inhibitors that target cell surface receptors like PD-1 and CTLA-4.
dot
Caption: Signaling pathways targeted by different immuno-oncology drugs.
Cbl-b acts downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. By inhibiting Cbl-b, these drugs can lower the threshold for T-cell activation, even in the absence of strong co-stimulation, a common feature of the tumor microenvironment. This intracellular mechanism is distinct from anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, which block inhibitory signals at the cell surface.
Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To assess the ability of a Cbl-b inhibitor to enhance T-cell activation.
Methodology:
-
Isolate primary human or murine T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulate the T-cells with anti-CD3 antibodies, with or without anti-CD28 co-stimulation, in the presence of varying concentrations of the Cbl-b inhibitor or a vehicle control.
-
Culture the cells for 48-72 hours.
-
Measure T-cell activation by quantifying the secretion of cytokines such as IL-2 and IFN-γ into the culture supernatant using ELISA or multiplex bead-based assays.
-
Assess T-cell proliferation using assays such as CFSE dilution by flow cytometry.
dot
Caption: Workflow for an in vitro T-cell activation assay.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of a Cbl-b inhibitor in an immunocompetent host.
Methodology:
-
Select a suitable murine cancer cell line (e.g., CT-26, MC38) and the corresponding inbred mouse strain (e.g., BALB/c, C57BL/6).[10]
-
Implant a defined number of tumor cells subcutaneously or orthotopically into the mice.[11]
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the Cbl-b inhibitor orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
dotdot digraph "Syngeneic_Model_Workflow" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Cell_Culture [label="Culture Murine\nTumor Cells"]; Implantation [label="Implant Cells into\nSyngeneic Mice"]; Tumor_Growth [label="Allow Tumors\nto Establish"]; Treatment [label="Treat with Cbl-b\nInhibitor or Vehicle"]; Monitoring [label="Monitor Tumor\nGrowth"]; Analysis [label="Analyze Tumors\nand Immune Response"];
Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Analysis; }
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E1/E2/E3 Enzyme | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sartorius.com [sartorius.com]
- 9. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 10. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]
- 11. marinbio.com [marinbio.com]
Comparative Analysis of Cbl-b-IN-8's Cross-Reactivity with Other E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical inhibitor Cbl-b-IN-8's cross-reactivity with other E3 ubiquitin ligases. The objective is to present a framework for evaluating the selectivity of Cbl-b inhibitors, a critical aspect of their therapeutic development, supported by detailed experimental methodologies and clear data visualization.
Executive Summary
Cbl-b, a RING E3 ubiquitin ligase, is a key negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. The development of selective Cbl-b inhibitors is crucial to minimize off-target effects, particularly against the closely related homolog c-Cbl. This guide outlines the standard assays and data interpretation methods used to characterize the selectivity profile of a novel Cbl-b inhibitor, exemplified by the hypothetical compound this compound.
Quantitative Data Comparison
A critical step in inhibitor characterization is to quantify its potency against the intended target and a panel of other E3 ligases. The data is typically presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). A high selectivity is indicated by a significantly lower IC50 for the target enzyme compared to others.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| E3 Ligase | Family | Assay Type | This compound IC50 (µM) |
| Cbl-b | RING | TR-FRET | 0.01 |
| c-Cbl | RING | TR-FRET | 1.5 |
| MDM2 | RING | TR-FRET | > 100 |
| XIAP | RING | TR-FRET | > 100 |
| ITCH | HECT | Auto-ubiquitination | > 100 |
| NEDD4L | HECT | Auto-ubiquitination | > 100 |
| Parkin | RING-in-between-RING | Substrate Ubiquitination | > 100 |
Note: The data presented in this table is hypothetical and serves as an example of a typical selectivity panel.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the cross-reactivity of E3 ligase inhibitors.
In Vitro Biochemical Selectivity Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay is commonly used to measure the ubiquitination of a substrate by an E3 ligase.
-
Principle: The assay measures the FRET signal generated when a fluorescently labeled ubiquitin (donor) is brought into close proximity to a fluorescently labeled substrate (acceptor) through the action of the E3 ligase. Inhibition of the E3 ligase results in a decreased FRET signal.
-
Methodology:
-
The reaction mixture is prepared with E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), fluorescently labeled ubiquitin, the specific E3 ligase (Cbl-b or other tested ligases), and a biotinylated substrate in a reaction buffer.
-
This compound is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at 30°C.
-
The reaction is stopped, and detection reagents (e.g., streptavidin-conjugated acceptor) are added.
-
The TR-FRET signal is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Auto-ubiquitination Assay for HECT E3 Ligases
-
Principle: Many E3 ligases, particularly of the HECT family, catalyze their own ubiquitination. This assay measures the auto-ubiquitination of the E3 ligase as a readout of its activity.
-
Methodology:
-
The reaction is set up with E1, E2, the HECT E3 ligase, and ATP in the presence of varying concentrations of the inhibitor.
-
The reaction is incubated and then stopped by adding SDS-PAGE loading buffer.
-
The reaction products are resolved by SDS-PAGE, and the ubiquitinated E3 ligase is detected by Western blotting using an anti-ubiquitin antibody or an antibody against the E3 ligase itself, looking for higher molecular weight species.
-
Cellular Target Engagement and Selectivity
1. Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a small molecule inhibitor to its target protein can increase the thermal stability of the protein. This change in stability can be measured in a cellular context.
-
Methodology:
-
Cells are treated with the inhibitor or vehicle control.
-
The cells are then heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins.
-
The amount of soluble target protein (Cbl-b) and other E3 ligases at each temperature is quantified by Western blot or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates direct target engagement.
-
Visualizations
Cbl-b Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of Cbl-b in the T-cell activation signaling cascade and the mechanism of action for an inhibitor like this compound.
A Comparative Benchmark: Cbl-b-IN-8 Versus First-Generation Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and NK cells.[1] Inhibition of Cbl-b presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][2] This guide provides a comparative analysis of Cbl-b-IN-8 against other recently developed, first-in-class Cbl-b inhibitors, offering a benchmark of their performance based on available preclinical data.
Performance Data Summary
The following tables summarize the reported biochemical potency and cellular activity of this compound and other notable first-generation Cbl-b inhibitors. Direct head-to-head comparative studies are limited; therefore, data from different sources are presented.
Table 1: Biochemical Potency of Cbl-b Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Source |
| This compound | Cbl-b | Not Specified | 5.5 nM (IC50) | [3] |
| c-Cbl | Not Specified | 7.8 nM (IC50) | [3] | |
| NX-1607 | Cbl-b | Not Specified | Not Specified | [4] |
| NRX-8 | Cbl-b | Not Specified | 20 nM (Kd) | [5] |
| AstraZeneca Arylpyridone Lead Compound | Cbl-b | Not Specified | 30 nM (IC50) | [6] |
| Novel Benzodiazepine Series Lead Compound | Cbl-b | TR-FRET | 10-13 nM (IC50) | [7] |
Table 2: Cellular Activity of Cbl-b Inhibitors
| Compound | Cell Type | Assay | EC50 | Source |
| AstraZeneca Arylpyridone Lead Compound | T-cells | IL-2 Production | 230 nM | [6][8] |
| NX-1607 | Primary Human T-cells | IL-2/IFN-γ Release | Not Specified | [9] |
| GRC 65327 | T-cells and NK cells | Activation and Cytokine Production | Not Specified | [10] |
Key Signaling & Experimental Workflows
To understand the mechanism of action and evaluation process of these inhibitors, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: Cbl-b negatively regulates T-cell activation.
Caption: Workflow for evaluating Cbl-b inhibitors.
Detailed Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the auto-ubiquitination activity of Cbl-b.
-
Principle: The assay uses a GST-tagged Cbl-b protein and biotin-labeled ubiquitin. A terbium-labeled anti-GST antibody serves as the FRET donor, and a fluorescently labeled streptavidin serves as the acceptor. When Cbl-b is active and auto-ubiquitinates, the donor and acceptor are brought into close proximity, generating a FRET signal. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (Ube2D2), biotinylated ubiquitin, and ATP in an appropriate assay buffer.
-
Add the GST-tagged Cbl-b enzyme to the reaction mixture.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at 37°C to allow for the ubiquitination reaction to occur.
-
Stop the reaction and add the TR-FRET detection reagents (terbium-labeled anti-GST antibody and streptavidin-acceptor).
-
Incubate at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 value of the inhibitor.[11][12]
-
Cell-Based Assay: Jurkat T-Cell Activation (IL-2 Production)
This assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation.
-
Principle: Jurkat T-cells are a human T-lymphocyte cell line that, upon activation of the T-cell receptor (TCR), produce Interleukin-2 (IL-2). Cbl-b inhibition is expected to lower the threshold for T-cell activation, leading to increased IL-2 production.
-
Protocol Outline:
-
Culture Jurkat T-cells in appropriate media.
-
Seed the cells in a 96-well plate.
-
Treat the cells with the Cbl-b inhibitor at various concentrations for a predetermined time.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Incubate the cells for 16-24 hours to allow for IL-2 production.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA or a homogeneous assay format like HTRF or AlphaLISA.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.[13]
-
In Vivo Efficacy: Syngeneic Mouse Tumor Model
This model evaluates the anti-tumor activity of Cbl-b inhibitors in a setting with a competent immune system.
-
Principle: Tumor cells of a specific mouse strain (e.g., CT26 colon carcinoma in BALB/c mice) are implanted into mice of the same strain. The mice are then treated with the Cbl-b inhibitor, and the effect on tumor growth and survival is monitored. The anti-tumor effect is expected to be mediated by the enhancement of the host's T-cell and NK-cell responses against the tumor.
-
Protocol Outline:
-
Implant a known number of tumor cells (e.g., CT26) subcutaneously into the flank of syngeneic mice (e.g., BALB/c).
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Cbl-b inhibitor (e.g., orally or intraperitoneally) at a defined dose and schedule. The control group receives a vehicle.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth inhibition and overall survival.[9]
-
References
- 1. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of novel Cbl-b inhibitors for targeted cancer immunotherapy | BioWorld [bioworld.com]
- 7. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. nurixtx.com [nurixtx.com]
- 10. youtube.com [youtube.com]
- 11. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of Cbl-b-IN-8 and Cbl-b-IN-1
A Comprehensive Guide for Researchers and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for immunotherapy. By inhibiting Cbl-b, the threshold for T-cell and NK-cell activation can be lowered, potentially unleashing a more potent anti-tumor immune response. This guide provides a detailed head-to-head comparison of two notable small molecule inhibitors of Cbl-b: Cbl-b-IN-8 and Cbl-b-IN-1.
Performance and Efficacy: A Quantitative Overview
A direct comparison of this compound and Cbl-b-IN-1 reveals significant differences in their biochemical potency and selectivity. This compound demonstrates substantially higher potency against Cbl-b and also exhibits inhibitory activity against the closely related c-Cbl, whereas Cbl-b-IN-1 is a less potent inhibitor with currently available data focused on its Cbl-b activity.
| Feature | This compound | Cbl-b-IN-1 |
| Target(s) | Cbl-b, c-Cbl | Cbl-b |
| IC50 (Cbl-b) | 5.5 nM | < 100 nM[1] |
| IC50 (c-Cbl) | 7.8 nM | Not reported |
| Cellular Effects | Data not publicly available | - Promotes IL-2, IFN-γ, and TNF-α secretion in T-cells[1]. - Enhances TCR signaling via increased PLCγ1 and ZAP70 phosphorylation[1]. - Promotes T-cell proliferation and survival[2]. |
| Patent Number | WO2022169997A1 | WO2019148005A1[3] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the Cbl-b signaling pathway and the experimental workflows used to characterize these molecules.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize Cbl-b inhibitors. These are based on established methodologies in the field.
Biochemical Assay: Cbl-b Autoubiquitination TR-FRET Assay
This assay measures the ability of an inhibitor to block the E3 ligase activity of Cbl-b, specifically its autoubiquitination.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Recombinant E1 (UBE1) and E2 (UbcH5b) enzymes
-
Biotinylated-Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.05% BSA)
-
Terbium-conjugated anti-GST antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC)
-
Test compounds (this compound, Cbl-b-IN-1)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Prepare a master mix containing GST-Cbl-b, E1, E2, and Biotinylated-Ubiquitin in assay buffer.
-
Add the master mix to the wells containing the test compounds and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the ubiquitination reaction by adding ATP to all wells.
-
Incubate the reaction for a specified period (e.g., 60-120 minutes) at 37°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Terbium-conjugated anti-GST antibody and Streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET signal is proportional to the extent of Cbl-b autoubiquitination. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Assay: T-Cell Activation and Cytokine Production
This assay assesses the effect of the inhibitors on T-cell activation by measuring cytokine secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (this compound, Cbl-b-IN-1)
-
ELISA kits for IL-2, IFN-γ, and TNF-α
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Purify T-cells from PBMCs using a negative selection T-cell isolation kit.
-
Seed the purified T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the T-cells by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the inhibitors on cytokine production.
Cellular Assay: TCR Signaling Pathway Analysis
This assay evaluates the impact of the inhibitors on proximal T-cell receptor signaling events.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
Anti-CD3 antibody
-
Test compounds (this compound, Cbl-b-IN-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-PLCγ1 (Tyr783) and phospho-ZAP70 (Tyr319)
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat T-cells or primary T-cells to the desired density.
-
Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PLCγ1 and phospho-ZAP70 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the relative change in phosphorylation of PLCγ1 and ZAP70 upon inhibitor treatment.
Conclusion
This compound and Cbl-b-IN-1 represent two distinct options for researchers studying Cbl-b inhibition. This compound is a highly potent dual inhibitor of Cbl-b and c-Cbl, making it a powerful tool for dissecting the roles of both ligases. However, publicly available data on its cellular activity is currently limited. In contrast, Cbl-b-IN-1, while less potent, has demonstrated clear cellular effects, including the enhancement of T-cell activation and cytokine production. The choice between these inhibitors will depend on the specific research question, with this compound being more suited for biochemical and structural studies requiring high potency, and Cbl-b-IN-1 being a valuable tool for cellular studies investigating the downstream consequences of Cbl-b inhibition. Further studies are warranted to fully characterize the cellular and in vivo effects of this compound to enable a more complete head-to-head comparison.
References
- 1. investing.com [investing.com]
- 2. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cbl-b-IN-8: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cbl-b-IN-8, a potent inhibitor of Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols from a closely related compound, Cbl-b-IN-2, and general best practices for the disposal of small molecule inhibitors.
Core Safety and Handling Information
In the absence of a specific SDS for this compound, the following table summarizes crucial safety and handling data extrapolated from the Safety Data Sheet for Cbl-b-IN-2.[2] Researchers should handle this compound with the assumption of similar properties and exercise appropriate caution.
| Parameter | Guideline | Source |
| Chemical State | Solid | [2] |
| Recommended Storage | Store at -20°C for long-term storage. Shipped at room temperature.[1] | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [2] |
| First Aid Measures | ||
| Eye Contact | Flush with copious amounts of water for at least 15 minutes. | [2] |
| Skin Contact | Wash with soap and water. | [2] |
| Inhalation | Move to fresh air. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | [2] |
| Spill Response | Absorb with inert material, collect in a sealed container for disposal. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in both solid form and in solution. Adherence to these procedures is critical for minimizing exposure risks and ensuring compliance with standard laboratory safety practices.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A properly fastened lab coat.
Disposal of Solid this compound Waste
Unused or expired solid this compound should be treated as chemical waste.
-
Step 1: Place the original vial or a securely sealed container with the solid this compound into a designated chemical waste container.
-
Step 2: Ensure the waste container is clearly labeled with the chemical name ("this compound") and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Store the waste container in a designated, secure area until it is collected by your institution's hazardous waste management service.
Disposal of this compound Solutions
Solutions containing this compound, including experimental media and residual solvents, must be disposed of as liquid chemical waste.
-
Step 1: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled waste container.
-
Step 2: Do not mix with other incompatible waste streams.
-
Step 3: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from ignition sources.
-
Step 4: Arrange for disposal through your institution's EHS-approved hazardous waste program. Do not pour this compound solutions down the drain.
Decontamination of Labware
All labware that has come into contact with this compound must be decontaminated prior to washing or disposal.
-
Step 1: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound.
-
Step 2: Collect the solvent rinse as hazardous liquid waste.
-
Step 3: After the initial solvent rinse, wash the labware with soap and water.
-
Step 4: Dispose of any single-use plastics or other contaminated disposable materials as solid chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this guide is based on general laboratory safety principles and data from a related compound.[2] It is not a substitute for a formal Safety Data Sheet. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling Cbl-b-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel Cbl-b inhibitor, Cbl-b-IN-8. As a potent, small molecule inhibitor intended for research purposes, adherence to strict laboratory safety protocols is imperative to ensure personnel safety and experimental integrity. This guide is intended to be a primary resource for laboratory personnel, offering clear, procedural guidance for the safe utilization of this compound.
Immediate Safety and Handling Protocols
This compound is a potent inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl E3 ubiquitin ligases, with IC50 values of 5.5 nM and 7.8 nM, respectively[1]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from a structurally related compound, Cbl-b-IN-2, and general principles of handling potent laboratory chemicals, inform the following recommendations[2].
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following table outlines the recommended minimum PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must include side shields to protect from splashes[3]. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade. Double gloving may be appropriate for handling concentrated solutions[3]. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination[3]. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a certified respirator if creating aerosols or handling large quantities. |
Engineering Controls
| Control | Specification |
| Ventilation | Use in a well-ventilated laboratory. A chemical fume hood is recommended for handling stock solutions and larger quantities. |
| Eye Wash Station | Must be readily accessible and tested regularly. |
| Safety Shower | Must be readily accessible. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention[2][4]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention[2]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[2][4]. |
Operational and Disposal Plans
Storage and Handling
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[2]. For long-term stability, refer to the manufacturer's certificate of analysis for recommended storage temperatures, which may be -20°C or -80°C.
-
Handling: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes[2]. Use only in areas with appropriate exhaust ventilation[2]. Weigh the compound in a contained environment (e.g., a fume hood or ventilated balance enclosure). Prepare solutions in a chemical fume hood.
Spill and Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand)[4].
-
Collect: Place the contained material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be disposed of as hazardous waste.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Cbl-b Signaling and Inhibition
Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of the immune response, particularly in T-cells and NK cells[5][6]. By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby dampening the immune response[5]. Cbl-b inhibitors, like this compound, block this activity, leading to enhanced T-cell and NK cell activation and a more robust anti-tumor immune response[5].
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation. This compound inhibits this process, leading to enhanced T-cell activation.
Experimental Protocol: In Vitro T-Cell Activation Assay
The following is a generalized protocol for assessing the effect of this compound on T-cell activation, based on the known function of Cbl-b inhibitors[7]. Researchers should optimize concentrations and incubation times for their specific experimental system.
Objective
To determine the effect of this compound on cytokine production (e.g., IL-2, IFN-γ) in stimulated primary human T-cells.
Materials
-
Primary human T-cells
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound
-
Complete RPMI medium
-
ELISA kits for IL-2 and IFN-γ
-
96-well cell culture plates
Procedure
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Plate T-Cells: Seed primary human T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Prepare Treatment Groups:
-
Unstimulated control (cells only)
-
Stimulated control (cells + anti-CD3/CD28)
-
Experimental groups (cells + anti-CD3/CD28 + varying concentrations of this compound)
-
-
Treat Cells: Add the appropriate concentrations of this compound to the experimental wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Stimulate T-Cells: Add T-cell activation reagents to the stimulated control and experimental wells.
-
Incubate: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Analyze Cytokine Production: Quantify the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
